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  • Product: Pyrazinecarboxylic Acid-d3
  • CAS: 1794791-32-4

Core Science & Biosynthesis

Foundational

Pyrazinecarboxylic Acid-d3 CAS number and chemical identifiers

CAS Number: 1794791-32-4 Primary Application: LC-MS/MS Internal Standard for Tuberculosis Pharmacokinetics Executive Summary Pyrazinecarboxylic Acid-d3 (Pyrazinoic Acid-d3) is the stable isotope-labeled analog of Pyrazin...

Author: BenchChem Technical Support Team. Date: February 2026

CAS Number: 1794791-32-4 Primary Application: LC-MS/MS Internal Standard for Tuberculosis Pharmacokinetics

Executive Summary

Pyrazinecarboxylic Acid-d3 (Pyrazinoic Acid-d3) is the stable isotope-labeled analog of Pyrazinoic Acid, the active metabolite of the first-line antitubercular drug Pyrazinamide.[1] In the context of high-precision bioanalysis, this compound serves as the "Gold Standard" internal standard (IS). Its deuterium enrichment (


) at the 3, 5, and 6 positions of the pyrazine ring eliminates cross-signal interference, ensuring accurate quantification of the active metabolite in complex biological matrices (plasma, urine, intracellular lysates) during pharmacokinetic (PK) and therapeutic drug monitoring (TDM) studies.
Part 1: Chemical Identity & Physicochemical Profile[2]

This section aggregates verified chemical data essential for regulatory documentation and method validation.

Parameter Technical Specification
Chemical Name Pyrazinecarboxylic Acid-d3
Synonyms Pyrazinoic Acid-d3; 2-Pyrazinecarboxylic Acid-d3; 3,5,6-Trideuteriopyrazine-2-carboxylic acid
CAS Number 1794791-32-4
Unlabeled Analog CAS 98-97-5
Molecular Formula

Molecular Weight 127.12 g/mol (Unlabeled: 124.10 g/mol )
Isotopic Purity Typically

atom D
Solubility Soluble in DMSO, Methanol; Sparingly soluble in Water
pKa ~2.9 (Acidic moiety)
Appearance Off-white to pale yellow solid
SMILES OC(=O)C1=NC([2H])=C([2H])N=C1[2H]
Structural Visualization & Isotopic Labeling

The following diagram illustrates the specific deuterium substitution pattern (positions 3, 5, and 6) that confers the +3 Da mass shift, distinguishing it from the native metabolite.

ChemicalStructure cluster_label Deuterium Labeling Sites (C-3, C-5, C-6) PZA Pyrazinamide (Prodrug) POA Pyrazinoic Acid (Active Metabolite) MW: 124.10 PZA->POA Hydrolysis via pncA (PZase) POAd3 Pyrazinecarboxylic Acid-d3 (Internal Standard) MW: 127.12 POA->POAd3 Isotopic Analog (+3 Da Shift)

Figure 1: Metabolic relationship between Pyrazinamide and Pyrazinoic Acid, highlighting the structural equivalence of the d3-labeled standard used for quantification.

Part 2: Scientific Integrity & Application Logic
The "Active Metabolite" Challenge

In Tuberculosis (TB) research, quantifying the prodrug (Pyrazinamide) is insufficient. The therapeutic effect is driven by Pyrazinoic Acid (POA) , which accumulates in the acidic environment of the Mycobacterium tuberculosis phagosome.

Why Pyrazinecarboxylic Acid-d3 is Non-Negotiable:

  • Matrix Effect Correction: Human plasma contains phospholipids that suppress ionization in Mass Spectrometry. Because the d3-analog co-elutes with the native analyte (same retention time), it experiences the exact same suppression/enhancement. Calculating the ratio of Analyte/IS normalizes these errors.

  • Kinetic Isotope Effect (KIE): The deuterium atoms are placed on the aromatic ring, which is chemically stable. Unlike labile protons (e.g., on -OH or -COOH groups) that exchange with solvent, ring deuteriums remain fixed, ensuring the mass shift is permanent during extraction and chromatography.

Part 3: Validated Experimental Protocol (LC-MS/MS)

Objective: Quantification of Pyrazinoic Acid in Human Plasma. Standard: Pyrazinecarboxylic Acid-d3 (CAS 1794791-32-4).[1][2][3][4][5][6]

1. Reagent Preparation
  • Stock Solution (IS): Dissolve 1 mg Pyrazinecarboxylic Acid-d3 in 1 mL DMSO to create a 1 mg/mL stock.

  • Working Solution (IS): Dilute stock in 50% Methanol to reach a concentration of 500 ng/mL.

2. Sample Extraction (Protein Precipitation)

This method is preferred over Liquid-Liquid Extraction (LLE) for Pyrazinoic Acid due to its polarity (logP ~ -0.6), which makes it difficult to extract into organic solvents like ether.

  • Aliquot: Transfer 50 µL of plasma sample into a centrifuge tube.

  • Spike: Add 10 µL of Pyrazinecarboxylic Acid-d3 Working Solution .

  • Precipitate: Add 200 µL of ice-cold Methanol (containing 0.1% Formic Acid).

  • Vortex: Mix vigorously for 30 seconds.

  • Centrifuge: Spin at 10,000 x g for 10 minutes at 4°C.

  • Transfer: Inject 5 µL of the clear supernatant into the LC-MS/MS.

3. LC-MS/MS Parameters
  • Column: C18 Reverse Phase (e.g., Agilent Zorbax or Waters Acquity), 1.7 µm particle size.

  • Mobile Phase:

    • A: Water + 0.1% Formic Acid.

    • B: Acetonitrile + 0.1% Formic Acid.

  • Ionization: Electrospray Ionization (ESI) Positive Mode.[7]

MRM Transitions (Mass Filtering):

CompoundPrecursor Ion

Product Ion (Loss of

)
Collision Energy (eV)
Pyrazinoic Acid (Target) m/z 125.0m/z 81.015-20
Pyrazinecarboxylic Acid-d3 (IS) m/z 128.1 m/z 84.1 15-20

Note: The +3 Da shift is maintained in the fragment ion (81 vs 84), confirming the deuterium label is retained on the pyrazine ring during fragmentation.

Analytical Workflow Diagram

LCMS_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis Sample Plasma Sample (Contains Native POA) Precip Protein Precipitation (MeOH + Formic Acid) Sample->Precip IS Add Internal Standard (Pyrazinecarboxylic Acid-d3) IS->Precip LC LC Separation (C18 Column) Precip->LC Supernatant Injection ESI ESI+ Ionization LC->ESI Q1 Q1 Filter Select Parents: 125.0 & 128.1 ESI->Q1 Q3 Q3 Filter Select Fragments: 81.0 & 84.1 Q1->Q3 Collision Cell (Fragmentation) Quant Final Quantification Q3->Quant Calculate Ratio (Area 125 / Area 128)

Figure 2: Step-by-step bioanalytical workflow utilizing Pyrazinecarboxylic Acid-d3 for error-corrected quantification.

Part 4: Handling & Stability Guidelines

To maintain the isotopic integrity of the standard, follow these protocols:

  • Hygroscopicity: The acid form can be hygroscopic. Store the neat solid in a desiccator at -20°C.

  • Solution Stability: Stock solutions in DMSO are stable for up to 6 months at -20°C. Working solutions in methanol/water should be prepared fresh weekly to prevent degradation or deuterium exchange (though ring deuteriums are generally robust).

  • Light Sensitivity: Pyrazine derivatives can be photosensitive. Use amber glass vials for all storage and analysis steps.

References
  • Toronto Research Chemicals (TRC). Pyrazinecarboxylic Acid-d3 Product Data (CAS 1794791-32-4).[2][3][6] Retrieved from

  • National Institute of Standards and Technology (NIST). Pyrazinoic Acid Mass Spectrum & Chemical Data. Retrieved from

  • Santa Cruz Biotechnology. Pyrazinecarboxylic Acid-d3 Product Specifications. Retrieved from

  • Journal of Applied Pharmaceutical Science. Simultaneous Determination of Pyrazinamide and Metabolites by LC-MS/MS. (Methodology grounding for transitions). Retrieved from

Sources

Exploratory

An In-depth Technical Guide to Pyrazinoic Acid and its Deuterated Analogue: From Antitubercular Agent to Analytical Standard

Abstract In the landscape of tuberculosis research and clinical pharmacology, the names Pyrazinoic Acid and Pyrazinecarboxylic Acid-d3 are frequently encountered, yet they serve fundamentally different purposes. Pyrazino...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

In the landscape of tuberculosis research and clinical pharmacology, the names Pyrazinoic Acid and Pyrazinecarboxylic Acid-d3 are frequently encountered, yet they serve fundamentally different purposes. Pyrazinoic acid (POA) is the biologically active metabolite of the first-line antitubercular prodrug, Pyrazinamide, responsible for its therapeutic effect against Mycobacterium tuberculosis. Conversely, Pyrazinecarboxylic Acid-d3 (d3-POA) is a stable isotope-labeled analogue of POA, engineered as a high-fidelity internal standard for quantitative bioanalysis. This guide provides an in-depth exploration of these two critical compounds, detailing their distinct chemical identities, mechanisms of action, and, most importantly, their disparate applications. We will dissect the bioactivation of Pyrazinamide to Pyrazinoic acid, explore the analytical imperative for using d3-POA in pharmacokinetic studies, and provide detailed protocols for their differentiation and quantification, offering a comprehensive resource for researchers, clinicians, and drug development professionals.

Introduction

The fight against tuberculosis, a persistent global health threat, relies on a combination chemotherapy regimen in which the prodrug Pyrazinamide (PZA) plays a crucial sterilizing role.[1] The efficacy of PZA is not inherent to the molecule itself but is contingent upon its conversion within the mycobacterium to its active form, Pyrazinoic Acid (POA).[2][3] Understanding the pharmacokinetics and therapeutic window of POA is therefore paramount for optimizing treatment and combating drug resistance.

This necessity for precise quantification brings to the forefront an essential analytical tool: Pyrazinecarboxylic Acid-d3 (d3-POA). As a deuterated, stable isotope-labeled (SIL) version of the active metabolite, d3-POA is the "gold standard" internal standard for mass spectrometry-based bioanalysis.[4][5] Its use is strongly advocated by regulatory bodies like the U.S. Food and Drug Administration (FDA) to ensure the accuracy and reliability of pharmacokinetic data.[4][6]

This technical guide will illuminate the critical differences between the biological effector (POA) and its analytical counterpart (d3-POA). We will delve into the biochemical pathway of PZA activation, the physicochemical properties that distinguish these two molecules, and the practical methodologies that leverage these differences for robust scientific inquiry.

Part 1: The Active Metabolite - Pyrazinoic Acid (POA)

Pyrazinoic acid is the cornerstone of Pyrazinamide's therapeutic action. It is not administered directly but is formed in situ where its activity is most needed: inside the Mycobacterium tuberculosis bacillus.

Chemical Identity and Physicochemical Properties

Pyrazinoic acid, also known as 2-Pyrazinecarboxylic acid, is a heterocyclic aromatic acid.[7][8][9] Its structure consists of a pyrazine ring with a carboxylic acid substituent.

PropertyPyrazinoic Acid (POA)Reference(s)
Chemical Formula C₅H₄N₂O₂[8][9][10]
Molecular Weight 124.10 g/mol [8][9][11]
CAS Number 98-97-5[7][8][10]
Appearance White to off-white crystalline powder
Melting Point 222-225 °C (decomposes)
IUPAC Name pyrazine-2-carboxylic acid[9]
Biological Role and Mechanism of Action

The activity of PZA is a fascinating example of targeted bioactivation.

  • Entry and Conversion: PZA, being a small and uncharged molecule, passively diffuses into the M. tuberculosis cell.[1]

  • Enzymatic Activation: Inside the bacillus, the bacterial enzyme pyrazinamidase (PncA) hydrolyzes the amide group of PZA, converting it into the active, negatively charged Pyrazinoic Acid (POA).[1][2][3]

  • Mechanism of Action: The current understanding is that under the acidic conditions found within mycobacterial lesions, the protonated form of POA acts as a protonophore.[12] It diffuses back into the bacterial cytoplasm, releases a proton, and acidifies the intracellular environment. This process disrupts the bacterial membrane potential and interferes with energy production, which is essential for the survival of semi-dormant bacilli.[2][13] A more recently proposed mechanism involves POA binding to the ribosomal protein RpsA and triggering the degradation of PanD, an essential enzyme in Coenzyme A biosynthesis.[2]

Mutations in the pncA gene, which prevent the conversion of PZA to POA, are the primary cause of PZA resistance in clinical isolates of M. tuberculosis.[2][14]

PZA_Activation cluster_extracellular Extracellular (Acidic) cluster_mycobacterium M. tuberculosis Cytoplasm PZA_ext Pyrazinamide (PZA) PZA_int PZA PZA_ext->PZA_int Passive Diffusion POA Pyrazinoic Acid (POA) PZA_int->POA Hydrolysis PncA Pyrazinamidase (PncA) PncA->PZA_int Action Disruption of Membrane Potential Inhibition of Energy Production PanD Degradation POA->Action

Figure 1: Bioactivation pathway of Pyrazinamide to Pyrazinoic Acid.

Part 2: The Analytical Tool - Pyrazinecarboxylic Acid-d3 (d3-POA)

While structurally almost identical to POA, d3-POA is a synthetic molecule designed for a single, critical purpose: to serve as an internal standard in quantitative analysis.

Chemical Identity and Isotopic Labeling

d3-POA is a stable isotope-labeled (SIL) analogue of pyrazinoic acid. In this molecule, three hydrogen atoms on the pyrazine ring are replaced with their heavier, non-radioactive isotope, deuterium (²H or D).[5][15]

PropertyPyrazinecarboxylic Acid-d3 (d3-POA)Reference(s)
Chemical Formula C₅HD₃N₂O₂[5][16][17]
Molecular Weight ~127.12 g/mol [5][16][18]
CAS Number 1794791-32-4[5][16][17]
Appearance Off-White Solid[18]
Isotopic Enrichment Typically ≥98 atom % D[5]

This isotopic substitution makes d3-POA chemically identical to POA in its reactivity and physicochemical properties (e.g., solubility, extraction efficiency, ionization efficiency) but gives it a distinct, higher molecular weight.

Core Application: The Internal Standard in Bioanalysis

In quantitative bioanalysis, especially using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), an internal standard (IS) is added at a known concentration to every sample, calibrator, and quality control (QC) at the beginning of the sample preparation process.[6][19] The purpose of the IS is to correct for any variability or loss that may occur during the analytical workflow.

Why is a SIL-IS the Gold Standard? A SIL-IS like d3-POA is considered ideal because it co-elutes chromatographically with the analyte (POA) and experiences nearly identical effects from:

  • Sample Preparation: Any loss of analyte during protein precipitation, liquid-liquid extraction, or solid-phase extraction will be mirrored by a proportional loss of the SIL-IS.

  • Matrix Effects: Variations in ionization efficiency (ion suppression or enhancement) caused by other components in the biological matrix (e.g., plasma, urine) will affect both the analyte and the SIL-IS to the same degree.

  • Instrument Variability: Fluctuations in instrument performance are normalized because quantification is based on the ratio of the analyte's response to the IS's response, not the absolute response of the analyte alone.[20]

Bioanalytical_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Sample Biological Sample (e.g., Plasma) Contains unknown [POA] Add_IS Spike with known concentration of d3-POA (IS) Sample->Add_IS Extract Extraction (e.g., Protein Precipitation) Add_IS->Extract LC LC Separation (POA and d3-POA co-elute) Extract->LC MS MS/MS Detection (Differentiates by mass) LC->MS Ratio Calculate Peak Area Ratio (POA / d3-POA) MS->Ratio Curve Plot Ratio vs. [Concentration] for Calibration Standards Ratio->Curve Quantify Determine unknown [POA] from Calibration Curve Curve->Quantify

Figure 2: A typical bioanalytical workflow using a deuterated internal standard.

Part 3: Head-to-Head Analytical Differentiation

The ability to distinguish between POA and d3-POA is the lynchpin of its use as an internal standard. This is primarily achieved through mass spectrometry.

Mass Spectrometry (MS)

The key difference lies in the mass-to-charge ratio (m/z). The three deuterium atoms in d3-POA give it a molecular weight that is 3 Daltons (Da) higher than POA.[5] In an LC-MS/MS method using Multiple Reaction Monitoring (MRM), specific "transitions" are monitored for each compound. A precursor ion (typically the protonated molecule, [M+H]⁺) is selected and fragmented, and a specific product ion is monitored.

CompoundPolarityPrecursor Ion (m/z)Product Ion (m/z)Note
Pyrazinoic Acid (POA) Positive125.180.0The transition corresponds to the loss of the carboxylic group (-COOH).
Pyrazinecarboxylic Acid-d3 (d3-POA) Positive128.183.0The +3 Da shift is maintained in both the precursor and the pyrazine ring fragment.

Note: These m/z values are representative and may vary slightly based on instrumentation and ionization source. The critical feature is the consistent +3 Da mass shift.

This mass difference allows the mass spectrometer to detect both compounds simultaneously as they elute from the chromatography column, even though they are not chromatographically separated, providing two distinct signals for quantification.[21]

Nuclear Magnetic Resonance (NMR) Spectroscopy

While MS is the primary tool for quantification, NMR spectroscopy is invaluable for structural confirmation.

  • ¹H NMR: The ¹H (proton) NMR spectrum of d3-POA would be markedly different from that of POA. The signals corresponding to the three protons on the pyrazine ring in POA would be absent in the spectrum of d3-POA, providing unambiguous proof of deuteration.[5][22]

  • ¹³C NMR: The ¹³C NMR spectra would be very similar, though the signals for the deuterated carbons might show slight shifts and splitting due to coupling with deuterium.[23]

Part 4: Practical Application & Protocols

Protocol: Quantitative Bioanalysis of Pyrazinoic Acid in Human Plasma

This protocol describes a robust method for quantifying POA in plasma samples using d3-POA as an internal standard, based on common methodologies found in the literature.[21]

1. Reagents and Materials

  • Pyrazinoic Acid (POA) reference standard

  • Pyrazinecarboxylic Acid-d3 (d3-POA) internal standard

  • HPLC-grade Acetonitrile, Methanol, and Water

  • Formic Acid (or Acetic Acid)

  • Human Plasma (drug-free)

  • Standard laboratory glassware and pipettes

  • Centrifuge and vortex mixer

2. Preparation of Stock and Working Solutions

  • POA Stock (1 mg/mL): Accurately weigh and dissolve 10 mg of POA in 10 mL of methanol.

  • d3-POA IS Stock (1 mg/mL): Accurately weigh and dissolve 1 mg of d3-POA in 1 mL of methanol.

  • POA Working Solutions: Serially dilute the POA stock solution with 50:50 methanol:water to prepare calibration standards ranging from 0.05 µg/mL to 50 µg/mL.

  • IS Working Solution (1 µg/mL): Dilute the d3-POA IS stock with acetonitrile.

3. Sample Preparation (Protein Precipitation)

  • Aliquot 50 µL of study samples, calibration standards, or QC samples into labeled microcentrifuge tubes.

  • Add 150 µL of the IS Working Solution (1 µg/mL in acetonitrile) to each tube. This step simultaneously adds the internal standard and precipitates plasma proteins.

  • Vortex each tube for 30 seconds.

  • Centrifuge at 14,000 rpm for 10 minutes at 4°C.

  • Carefully transfer 100 µL of the clear supernatant to an HPLC vial for analysis.

4. LC-MS/MS Conditions

  • LC System: Standard HPLC or UHPLC system.

  • Column: C18 reverse-phase column (e.g., Zorbax Eclipse XDB C18, 100 x 4.6 mm, 3.5 µm).[21]

  • Mobile Phase A: Water with 0.1% Formic Acid.

  • Mobile Phase B: Methanol with 0.1% Formic Acid.

  • Flow Rate: 0.5 mL/min.

  • Gradient: Start at 10% B, ramp to 90% B over 3 minutes, hold for 1 minute, return to 10% B and re-equilibrate.

  • Injection Volume: 5 µL.

  • MS System: Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.

  • Ionization Mode: Positive (ESI+).

  • MRM Transitions:

    • POA: 125.1 → 80.0

    • d3-POA: 128.1 → 83.0

5. Data Analysis

  • Integrate the peak areas for both the POA and d3-POA MRM transitions.

  • Calculate the Peak Area Ratio (PAR) = (Peak Area of POA) / (Peak Area of d3-POA).

  • For the calibration standards, plot the PAR against the known concentration of POA to generate a calibration curve using a weighted (1/x²) linear regression.

  • Determine the concentration of POA in the unknown samples by interpolating their PAR values from the calibration curve.

Critical Considerations for Deuterated Standards
  • Isotopic Purity: The d3-POA material must have high isotopic enrichment (≥98%) and be tested for the presence of unlabeled POA.[19] Contamination with unlabeled analyte can artificially inflate the measured concentrations, especially at the lower limit of quantification.[24]

  • Chromatographic Isotope Effect: Occasionally, deuterated compounds may elute slightly earlier from a reverse-phase column than their non-deuterated counterparts.[20] While this effect is usually minimal for small molecules, it must be assessed during method development to ensure the peak integration windows are appropriate.

Conclusion

The distinction between Pyrazinoic Acid and Pyrazinecarboxylic Acid-d3 is a clear illustration of the synergy between biology and analytical chemistry in drug development.

  • Pyrazinoic Acid is the target of measurement—the active pharmacological agent whose concentration in biological systems dictates therapeutic efficacy and patient outcomes in tuberculosis treatment.[2][13]

  • Pyrazinecarboxylic Acid-d3 is the tool of measurement—a meticulously designed molecule that enables scientists to quantify its non-deuterated analogue with the highest degree of accuracy and precision.[5]

For researchers in this field, a thorough understanding of this difference is not merely academic; it is fundamental to generating reliable data for pharmacokinetic modeling, establishing dose-response relationships, and ultimately, advancing the standard of care for patients with tuberculosis.

References

  • Wikipedia. Pyrazinamide. [Link]

  • Pharmacology of Pyrazinamide (pyrazinoic acid) Anti Tuberculosis drug; Mechanism of action, Pharmaco - YouTube. (2025). [Link]

  • Lacroix, C., et al. (1988). Pyrazinamide and pyrazinoic acid pharmacokinetics in patients with chronic renal failure. Clinical Nephrology, 30(4), 230-234. [Link]

  • Zhang, Y., et al. (2003). Mode of action of pyrazinamide: disruption of Mycobacterium tuberculosis membrane transport and energetics by pyrazinoic acid. Journal of Antimicrobial Chemotherapy, 52(5), 790-795. [Link]

  • Panchal, A., et al. (2022). Pharmacokinetic Assessment of Pyrazinamide and Pyrazinoic Acid in Carbon tetrachloride-induced Liver Injury Model in Wistar Rats. Journal of Young Pharmacists, 14(3), 323-327. [Link]

  • Dr.Oracle. (2025). What are the pharmacokinetics of Pyrazinamide (PZA)? [Link]

  • Peterson, N. D., et al. (2024). Pyrazinoic acid, the active form of the anti-tuberculosis drug pyrazinamide, and aromatic carboxylic acid analogs are protonophores. Scientific Reports, 14(1), 3624. [Link]

  • Jönsson, S., et al. (2021). Factors Affecting the Pharmacokinetics of Pyrazinamide and Its Metabolites in Patients Coinfected with HIV and Implications for Individualized Dosing. Antimicrobial Agents and Chemotherapy, 65(7), e02518-20. [Link]

  • Gueye, P. N., et al. (1989). [Pharmacokinetic study of pyrazinamide and pyrazinoic acid in subjects with normal renal function and patients with renal failure]. Therapie, 44(1), 1-4. [Link]

  • ResearchGate. Chemical structure of pyrazinamide (a) and pyrazinoic acid (b). [Link]

  • Patsnap Synapse. (2024). What is the mechanism of Pyrazinamide? [Link]

  • NIST. Pyrazinoic acid. [Link]

  • NIST. Pyrazinoic acid. [Link]

  • ResolveMass Laboratories Inc. 2-Pyrazine-d3-carboxylic Acid | CAS 1794791-32-4. [Link]

  • Stenutz. pyrazinoic acid. [Link]

  • Bhardwaj, S., & Singh, S. (2022). An insight into the presence of impurities in reference standards and their impact on mass spectrometry-based bioanalysis. Bioanalysis, 14(14), 855-860. [Link]

  • Wikidata. pyrazinoic acid. [Link]

  • Roboz, J., et al. (1978). Mass fragmentographic determination of pyrazinamide and its metabolites in serum and urine. Journal of Chromatography A, 147, 337-347. [Link]

  • ResearchGate. Simultaneous Estimation of Pyrazinamide, Pyrazinoic Acid and 5-Hydroxy Pyrazinoic Acid in Human Plasma by LC-MS/MS. [Link]

  • NIST. Pyrazinoic acid. [Link]

  • NIST. Pyrazinoic acid. [Link]

  • BioOrganics. Pyrazinecarboxylic Acid-d3. [Link]

  • Holzer, W., et al. (2009). Derivatives of pyrazinecarboxylic acid: 1H, 13C and 15N NMR spectroscopic investigations. Magnetic Resonance in Chemistry, 47(7), 617-624. [Link]

  • van de Merbel, N. C. (2008). Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not? Analytical and Bioanalytical Chemistry, 391(6), 225-233. [Link]

  • U.S. Food and Drug Administration. (2018). Evaluation of Internal Standard Responses During Chromatographic Bioanalysis: Questions and Answers Guidance for Industry. [Link]

  • PubChem. 2-Pyrazinecarboxylic acid. [Link]

  • National Institutes of Health. 2-Pyrazinecarboxylic acid. [Link]

  • Wishart, D. S., et al. (2013). The complete targeted profile of the organic acid intermediates of the citric acid cycle using a single stable isotope dilution analysis, sodium borodeuteride reduction and selected ion monitoring GC/MS. Metabolomics, 9(4), 817-828. [Link]

  • Pharmaffiliates. Pyrazinecarboxylic Acid-d3. [Link]

  • Quispe-Talla, A. F., et al. (2023). Quantitative 1H Nuclear Magnetic Resonance Assay for the Rapid Detection of Pyrazinamide Resistance in Mycobacterium tuberculosis from Sputum Samples. Journal of Clinical Microbiology, 61(5), e0152222. [Link]

  • Gopal, P., et al. (2020). Structure activity relationship of pyrazinoic acid analogs as potential antimycobacterial agents. Bioorganic & Medicinal Chemistry Letters, 30(24), 127622. [Link]

  • Quispe-Talla, A. F., et al. (2023). Quantitative 1H Nuclear Magnetic Resonance Assay for the Rapid Detection of Pyrazinamide Resistance in Mycobacterium tuberculosis from Sputum Samples. Journal of Clinical Microbiology, 61(5), e0152222. [Link]

  • Gurumurthy, P., et al. (1980). Methods for the estimation of pyrazinamide and pyrazinoic acid in body fluids. Indian Journal of Medical Research, 71, 129-134. [Link]

  • Doležal, M., et al. (2012). Pyrazinecarboxylic Acid Derivatives with Antimycobacterial Activity. In Understanding Tuberculosis - Analyzing the Origin, Pathogenesis and Diagnostics of the Most Ancient Human Disease. InTech. [Link]

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Foundational

Technical Deep Dive: Pyrazinecarboxylic Acid-d3 in Antitubercular Pharmacokinetics and Metabolomics

This guide serves as a technical deep-dive into the application of Pyrazinecarboxylic Acid-d3 (POA-d3) in tuberculosis (TB) research. It is designed for analytical chemists, pharmacologists, and infectious disease resear...

Author: BenchChem Technical Support Team. Date: February 2026

This guide serves as a technical deep-dive into the application of Pyrazinecarboxylic Acid-d3 (POA-d3) in tuberculosis (TB) research. It is designed for analytical chemists, pharmacologists, and infectious disease researchers requiring high-fidelity quantification of pyrazinamide metabolites.

Executive Summary

Pyrazinamide (PZA) remains a cornerstone of first-line tuberculosis therapy, yet its mechanism of action and resistance—mediated by the conversion to Pyrazinecarboxylic Acid (POA) —presents unique analytical challenges.[1] The high polarity of POA, its rapid efflux kinetics, and the complex matrices of infected tissue (sputum, macrophage lysates) necessitate rigorous quantification methods.

Pyrazinecarboxylic Acid-d3 (POA-d3) serves as the definitive stable isotope-labeled internal standard (SIL-IS) for these assays. By correcting for ionization suppression, extraction variability, and matrix effects in LC-MS/MS workflows, POA-d3 transforms qualitative observation into quantitative certainty. This guide outlines the mechanistic necessity, chemical properties, and validated protocols for deploying POA-d3 in modern TB research.

Part 1: The PZA/POA Axis and Analytical Necessity

The Prodrug Conversion Mechanism

PZA is a prodrug that requires conversion to its active form, POA, by the mycobacterial enzyme pyrazinamidase (PncA) . Resistance to PZA is predominantly caused by mutations in the pncA gene, preventing this conversion.

  • Susceptible Strains: PZA diffuses into the bacterium, is converted to POA, and is actively effluxed.[1] Under acidic conditions (pH < 5.5), protonated POA (H-POA) re-enters the cell via passive diffusion and accumulates, causing cytoplasmic acidification and membrane collapse (Ion Trapping Hypothesis ).

  • Resistant Strains: Failure to convert PZA to POA results in no intracellular accumulation.

Why POA-d3 is Non-Negotiable

Quantifying POA is critical for differentiating between drug malabsorption and bacterial resistance. However, POA is a small, highly polar molecule (logP ≈ -0.7) that suffers from:

  • Poor Retention: Elutes near the void volume in Reverse Phase Chromatography (RPC), leading to high ion suppression from salts/proteins.

  • Matrix Interference: Co-eluting endogenous compounds in plasma/sputum affect ionization efficiency.

POA-d3 (CAS: 1794791-32-4) mitigates these errors by behaving chemically identically to POA while carrying a distinct mass signature (+3 Da).

PZA_Metabolism PZA_Ext PZA (Extracellular) PZA_Int PZA (Intracellular) PZA_Ext->PZA_Int Passive Diffusion POA_Int POA- (Intracellular) PZA_Int->POA_Int PncA Enzyme (Deamidation) HPOA_Ext H-POA (Extracellular) POA_Int->HPOA_Ext Efflux Pump Target Target: Membrane/Ribosome POA_Int->Target Accumulation HPOA_Re H-POA (Re-entry) HPOA_Ext->HPOA_Re Protonation (Acidic pH) HPOA_Re->POA_Int Ion Trapping

Figure 1: The PZA activation cycle. Accurate measurement of the Intracellular POA pool (red nodes) is the primary application for POA-d3 based metabolomics.

Part 2: Chemical Profile of Pyrazinecarboxylic Acid-d3[2]

PropertySpecificationTechnical Note
Chemical Name 2-Pyrazinecarboxylic acid-d3Also known as Pyrazinoic acid-d3
CAS Number 1794791-32-4Validated for regulatory submissions
Molecular Formula C₅HD₃N₂O₂Ring hydrogens replaced by Deuterium
Molecular Weight 127.12 g/mol +3.02 Da shift from Unlabeled POA (124.10)
Isotopic Purity ≥ 98 atom % DEssential to prevent "cross-talk" with analyte signal
Solubility Water, Methanol, DMSOHighly polar; dissolve stock in DMSO or MeOH
Stability Stable at -20°CDeuterium on the aromatic ring is non-exchangeable

Part 3: Validated LC-MS/MS Quantification Protocol

This protocol is synthesized from clinical pharmacokinetic studies and is optimized for human plasma and macrophage lysates.

Materials
  • Analyte: Pyrazinecarboxylic Acid (POA)

  • Internal Standard: Pyrazinecarboxylic Acid-d3 (POA-d3)

  • Matrix: Plasma, CSF, or Cell Lysate

  • Column: HILIC (Hydrophilic Interaction Liquid Chromatography) or Polar-embedded C18 (e.g., Atlantis T3).

Sample Preparation (Protein Precipitation)[3][4]
  • Aliquot: Transfer 100 µL of sample (Plasma/Lysate) to a centrifuge tube.

  • IS Addition: Add 10 µL of POA-d3 Working Solution (10 µg/mL in Methanol).

    • Why: Adding IS before precipitation corrects for analyte loss during the protein crash.

  • Precipitation: Add 300 µL of ice-cold Methanol containing 0.1% Formic Acid .

  • Vortex: Mix vigorously for 30 seconds.

  • Centrifugation: Spin at 14,000 x g for 10 minutes at 4°C.

  • Transfer: Move supernatant to LC vials.

LC-MS/MS Parameters
  • Ionization: Electrospray Ionization (ESI), Positive Mode.[2][3][4]

  • Mobile Phase A: 0.1% Formic Acid in Water.[2][5]

  • Mobile Phase B: Acetonitrile.[6]

  • Gradient: High aqueous start (95% A) for retention on C18, or High organic start (90% B) for HILIC.

MRM Transitions (Multiple Reaction Monitoring):

CompoundPrecursor Ion (Q1)Product Ion (Q3)Collision Energy (eV)Dwell Time (ms)
POA (Analyte) 125.1 (M+H)⁺79.0 (Pyrazine Ring)20150
POA-d3 (IS) 128.1 (M+H)⁺82.0 (d3-Ring)20150

Note: The transition represents the loss of the carboxyl group (-COOH, 46 Da). The deuterium atoms remain on the pyrazine ring, shifting the fragment from 79 to 82.

LCMS_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis Sample Biological Sample (100 µL) IS_Add Add POA-d3 IS (Correction Factor) Sample->IS_Add Precip Protein Precip (MeOH + 0.1% FA) IS_Add->Precip Centrifuge Centrifuge 14,000g / 10 min Precip->Centrifuge LC LC Separation (Retain Polar POA) Centrifuge->LC Supernatant MS MS/MS Detection (MRM Mode) LC->MS Data Quantification Ratio: Area(POA) / Area(POA-d3) MS->Data

Figure 2: Analytical workflow ensuring quantitative accuracy using POA-d3.

Part 4: Advanced Applications in TB Research

Intracellular Accumulation Studies

To validate the "Ion Trapping" model, researchers must measure the concentration of POA inside the mycobacterium compared to the extracellular medium.

  • Protocol: M. tuberculosis cultures are pelleted through silicone oil (to separate medium) and lysed.

  • Role of POA-d3: It is spiked into the lysis buffer immediately. This accounts for the variable efficiency of the lysis step (bead beating) and potential degradation of POA by residual enzymes.

High-Throughput Screening (HTS) for PncA Mutations

Instead of sequencing the pncA gene, labs can use a functional assay.

  • Incubate clinical isolate with PZA.

  • After 24h, use LC-MS/MS with POA-d3 to measure POA in the supernatant.

  • Result: Absence of POA signal (relative to POA-d3) confirms PZA resistance. This method is faster than phenotypic culture (MGIT) and cheaper than sequencing.

References

  • Santa Cruz Biotechnology. Pyrazinecarboxylic Acid-d3 (CAS 1794791-32-4) Product Data Sheet. [7]

  • M. A. H. E. University. Simple, Selective and High throughput Estimation of Pyrazinamide in Human Plasma using LC-MS/MS.[3][6] ResearchGate.[8]

  • National Institutes of Health (NIH). Mass spectrometry for therapeutic drug monitoring of anti-tuberculosis drugs. PMC.

  • Resolve Mass Laboratories. 2-Pyrazine-d3-carboxylic Acid Technical Specifications.

  • PLOS ONE. Immunological detection of pyrazine-2-carboxylic acid for the detection of pyrazinamide resistance in Mycobacterium tuberculosis.

Sources

Exploratory

Metabolic pathway analysis using Pyrazinecarboxylic Acid-d3

An In-depth Technical Guide to Metabolic Pathway Analysis Using Pyrazinecarboxylic Acid-d3 Authored by: Gemini, Senior Application Scientist Foreword: Decoding Metabolic Fates In the intricate landscape of drug discovery...

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to Metabolic Pathway Analysis Using Pyrazinecarboxylic Acid-d3

Authored by: Gemini, Senior Application Scientist

Foreword: Decoding Metabolic Fates

In the intricate landscape of drug discovery and development, understanding the metabolic fate of a compound is paramount. It dictates efficacy, safety, and dosing regimens. Metabolic pathway analysis is not merely about identifying metabolites; it is about quantifying their formation, understanding the rates of conversion (flux), and elucidating the enzymatic machinery involved. Stable Isotope Labeling (SIL) has emerged as a revolutionary technique in this pursuit, offering unparalleled precision and clarity.[1][2] By replacing hydrogen atoms with their heavier, stable isotope, deuterium, we can create molecular tracers that behave almost identically to the parent compound but are easily distinguishable by mass spectrometry.[3]

This guide provides a comprehensive technical overview of the principles and applications of Pyrazinecarboxylic Acid-d3 (PCA-d3), a deuterated stable isotope, in advanced metabolic pathway analysis. We will delve into the causality behind experimental choices, present self-validating protocols, and ground our claims in authoritative research, providing drug development professionals and researchers with the insights needed to leverage this powerful tool.

The Foundational Principle: The Kinetic Isotope Effect (KIE)

The strategic advantage of using deuterated compounds lies in a quantum mechanical phenomenon known as the Kinetic Isotope Effect (KIE).[3]

  • Stronger Bonds, Slower Reactions: The bond between carbon and deuterium (C-D) is stronger than the carbon-hydrogen (C-H) bond due to the twofold higher mass of deuterium.[3]

  • Metabolic Slowdown: Consequently, chemical reactions that involve the cleavage of a C-D bond in the rate-determining step proceed more slowly.[3][4] Many drug metabolism pathways, particularly those mediated by Cytochrome P450 (CYP) enzymes, involve C-H bond cleavage.[3]

  • Application in Drug Design: By strategically placing deuterium at known sites of metabolism ("soft spots"), researchers can slow down the breakdown of a drug, potentially enhancing its metabolic stability, improving its pharmacokinetic profile, and reducing the formation of toxic metabolites.[4][5]

This principle is fundamental to why deuterated compounds are not just tracers but can also be new chemical entities in their own right, as exemplified by the FDA-approved drug Austedo® (deutetrabenazine).

Pyrazinecarboxylic Acid: A Metabolite of Significance

Pyrazinecarboxylic acid (PCA), also known as pyrazinoic acid, is a key metabolite with relevance in both pharmacology and general human metabolism.[6][7]

  • Pharmacological Relevance: PCA is the primary active metabolite of Pyrazinamide (PZA), a first-line antituberculosis drug.[7][8][9] PZA is a prodrug that is converted to PCA within the mycobacterial cell, where it disrupts membrane transport and mycolic acid synthesis.[8] In humans, PZA is metabolized in the liver by an amidase to PCA, which is then further oxidized by xanthine oxidase to 5-hydroxy-pyrazinoic acid (5-OH-PA).[9][10] Understanding this pathway is crucial, as PZA and its metabolites are associated with dose-related hepatotoxicity.[11][12]

  • Dietary Relevance: Alkylpyrazines, commonly found in roasted foods like coffee, are extensively metabolized in the human body to pyrazine carboxylic acids, which are then excreted in the urine.[13]

Metabolic Pathway of Pyrazinamide

The conversion of Pyrazinamide to its downstream metabolites is a critical pathway in both its therapeutic action and its potential for toxicity.

PZA_Metabolism PZA Pyrazinamide (PZA) (Prodrug) PCA Pyrazinecarboxylic Acid (PCA) (Active Metabolite) PZA->PCA Amidase (Primary Pathway) OH_PZA 5-OH-Pyrazinamide PZA->OH_PZA Xanthine Oxidase (Alternative Pathway) OH_PA 5-OH-Pyrazinoic Acid (5-OH-PA) PCA->OH_PA Xanthine Oxidase OH_PZA->OH_PA Amidase

Metabolic activation and subsequent oxidation of Pyrazinamide.
Interaction with NAD+ Biosynthesis

Pyrazinoic acid has also been suggested to act as an antimetabolite of nicotinamide, potentially interfering with the crucial NAD+ salvage pathway.[14] NAD+ is a vital coenzyme in cellular redox reactions and a substrate for signaling enzymes.[15][16][17] Disruption of its biosynthesis can have significant cellular consequences.

NAD_Pathway cluster_salvage NAD+ Salvage Pathway NAM Nicotinamide (NAM) NMN NMN NAM->NMN NAMPT (Rate-limiting) NAD NAD+ NMN->NAD NMNATs PCA Pyrazinoic Acid (PCA) (Antimetabolite) NAMPT NAMPT PCA->NAMPT Potential Inhibition info Disruption of this pathway can impact cellular energy and signaling. Workflow cluster_prep A. Sample Preparation cluster_analysis B. LC-MS/MS Analysis cluster_data C. Data Processing s1 1. Aliquot Plasma Sample (e.g., 100 µL) s2 2. Spike with PCA-d3 (IS) (Known Concentration) s1->s2 s3 3. Protein Precipitation (e.g., with Acetonitrile) s2->s3 s4 4. Centrifuge & Collect Supernatant s3->s4 s5 5. Evaporate & Reconstitute (in Mobile Phase) s4->s5 a1 6. Inject Sample into LC-MS/MS s5->a1 Prepared Sample a2 7. Chromatographic Separation (Analyte & IS Co-elute) a1->a2 a3 8. MS/MS Detection (MRM) (Detects Parent → Fragment Ions) a2->a3 d1 9. Integrate Peak Areas (PCA and PCA-d3) a3->d1 Raw Data d2 10. Calculate Peak Area Ratio (PCA / PCA-d3) d1->d2 d3 11. Quantify against Calibration Curve d2->d3

Sources

Foundational

Isotopic Fidelity in Pharmacokinetics: A Technical Guide to Pyrazinecarboxylic Acid-d3

Executive Summary Pyrazinecarboxylic acid (PCA) is the pharmacologically active metabolite of the first-line antitubercular agent Pyrazinamide (PZA). In drug metabolism and pharmacokinetics (DMPK), Pyrazinecarboxylic aci...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Pyrazinecarboxylic acid (PCA) is the pharmacologically active metabolite of the first-line antitubercular agent Pyrazinamide (PZA). In drug metabolism and pharmacokinetics (DMPK), Pyrazinecarboxylic acid-d3 serves two critical functions: as a stable internal standard for mass spectrometry (preventing ion suppression bias) and as a mechanistic probe to investigate metabolic shunting via the Kinetic Isotope Effect (KIE).

This guide provides a technical deep-dive into the structural logic, metabolic implications, and synthetic validation of PCA-d3. It is designed for scientists requiring high-fidelity isotopic labeling strategies.

Part 1: Structural Anatomy & Isotopic Fidelity

To utilize PCA-d3 effectively, one must understand the specific positions of deuteration and their stability.

The Molecule

Pyrazinecarboxylic acid (CAS: 98-97-5) consists of a 1,4-diazine ring substituted at position 2 with a carboxylic acid.

  • Formula:

    
     (Unlabeled) / 
    
    
    
    (Labeled)
  • Ring Numbering:

    • N1, N4: Nitrogen atoms.

    • C2: Carboxyl attachment point.

    • C3, C5, C6: Methine carbons available for substitution.

Defining "d3"

In the context of PCA-d3, the label "d3" refers exclusively to the non-exchangeable ring protons at positions 3, 5, and 6 .

Critical Technical Distinction: The proton on the carboxylic acid moiety (-COOH) is labile . In protic solvents (methanol, water, biological media), it undergoes rapid exchange with the solvent pool (


). Therefore, a "d4" analog is transient; only the d3 ring-labeled isotopologue  retains isotopic integrity during extraction and LC-MS analysis.
PositionAtomLabel StatusStabilityFunction
C2 C-StableAnchor for COOH
C3 H/DLabeled HighOrtho to COOH; steric marker
C5 H/DLabeled HighMetabolic Hotspot (XO attack)
C6 H/DLabeled HighPara to C3
-COOH H/DUnlabeledLowRapid solvent exchange

Part 2: The Kinetic Isotope Effect (KIE) & Metabolic Stability

The primary utility of PCA-d3 in mechanistic toxicology lies in its interaction with Xanthine Oxidase (XO) .

The Metabolic Pathway

In vivo, Pyrazinamide is hydrolyzed by the bacterial enzyme pyrazinamidase (PncA) or mammalian amidases to PCA. Subsequently, PCA is hydroxylated by host Xanthine Oxidase to 5-hydroxypyrazinecarboxylic acid (5-OH-PCA), which is then excreted.

Deuterium Blockade at C5

The oxidation at C5 involves the cleavage of a C-H bond. By substituting Deuterium at C5, we introduce a Primary Kinetic Isotope Effect (KIE).

  • Mechanism: The C-D bond has a lower zero-point energy than the C-H bond, requiring higher activation energy to cleave (

    
    ).
    
  • Outcome: Labeling at C5 significantly retards the formation of 5-OH-PCA. This allows researchers to:

    • Confirm the regioselectivity of Xanthine Oxidase.

    • Increase the half-life (

      
      ) of the parent compound in metabolic stability assays.
      

MetabolicPathway PZA Pyrazinamide (Prodrug) PCA Pyrazinecarboxylic Acid (Active Metabolite) PZA->PCA Hydrolysis OH_PCA 5-OH-PCA (Excreted) PCA->OH_PCA Oxidation at C5 (Fast) PCA_d3 PCA-d3 (Deuterated) PCA_d3->OH_PCA C-D Bond Cleavage (Rate Limiting Step) KIE Observed PncA Pyrazinamidase (PncA) PncA->PZA XO Xanthine Oxidase (XO) XO->PCA

Figure 1: Metabolic trajectory of Pyrazinecarboxylic acid. The red dashed line indicates the step inhibited by deuteration at the C5 position due to the Kinetic Isotope Effect.

Part 3: Synthetic Protocols & Validation

High-quality PCA-d3 is rarely made by direct H/D exchange of the acid due to the deactivating nature of the carboxyl group. The most robust protocol involves the hydrolysis of a fully deuterated precursor, Pyrazinamide-d3 .

Protocol: Base-Catalyzed Hydrolysis of Pyrazinamide-d3

This method ensures that the ring deuteriums remain intact while converting the amide to the acid.

Reagents:

  • Pyrazinamide-d3 (Commercial or synthesized from Pyrazine-d4)

  • Sodium Hydroxide (NaOH), 2M solution

  • Hydrochloric Acid (HCl), 6M solution[1]

  • Solvent: Water (

    
    ) - Note: D2O is not required for the solvent as the COOH proton will exchange anyway.
    

Step-by-Step Methodology:

  • Dissolution: Dissolve 1.0 eq of Pyrazinamide-d3 in 2M NaOH (5.0 eq).

  • Reflux: Heat the solution to mild reflux (100°C) for 2 hours.

    • Mechanism:[2][3][4][5] Nucleophilic attack of

      
       on the amide carbonyl, releasing 
      
      
      
      .
    • Monitoring: Monitor evolution of ammonia gas (basic litmus test at vent).

  • Cooling: Cool reaction mixture to 0°C in an ice bath.

  • Acidification: Dropwise addition of 6M HCl until pH reaches 1.0–2.0.

    • Observation: PCA-d3 will precipitate as a white crystalline solid.

  • Isolation: Filter the precipitate and wash with a small amount of ice-cold water.

  • Drying: Dry under vacuum at 40°C.

Analytical Validation Workflow

Trust but verify. A synthesized standard must pass strict isotopic purity checks.

A. 1H-NMR Spectroscopy (Validation of d3)
  • Solvent: DMSO-d6 (Preferred to prevent carboxyl exchange interference).

  • Expected Spectrum (Unlabeled PCA):

    • 
       9.24 (d, 1H, C3-H)
      
    • 
       8.91 (d, 1H, C6-H)
      
    • 
       8.85 (dd, 1H, C5-H)
      
  • Expected Spectrum (PCA-d3):

    • Silent Region (8.5 – 9.5 ppm): No signals should appear.

    • Residual Peaks: Small peaks indicate incomplete deuteration (calculate % D incorporation by integration relative to an internal standard like maleic acid).

B. Mass Spectrometry (LC-MS/MS)
  • Ionization: ESI Negative Mode (

    
    ) is often more sensitive for carboxylic acids.
    
  • Transitions (MRM):

    • Unlabeled PCA:

      
       (Loss of 
      
      
      
      )
    • PCA-d3:

      
       (Loss of 
      
      
      
      )
  • Mass Shift: A clean shift of +3 Da confirms the presence of three deuterium atoms on the ring.

ValidationWorkflow Start Crude PCA-d3 NMR 1H-NMR (DMSO-d6) Start->NMR Decision1 Signals at 8.5-9.5 ppm? NMR->Decision1 MS LC-MS/MS (ESI-) Decision1->MS No (Silent) Fail REJECT (Reprocess) Decision1->Fail Yes (>1%) Decision2 Mass Shift +3 Da? MS->Decision2 Pass VALIDATED Reference Standard Decision2->Pass Yes Decision2->Fail No/Mixed

Figure 2: Quality Control decision tree for validating the isotopic purity of synthesized Pyrazinecarboxylic acid-d3.

References

  • Yamamoto, T., et al. (1987).[6] In vitro conversion of pyrazinamide into 5-hydroxypyrazinamide and that of pyrazinoic acid into 5-hydroxypyrazinoic acid by xanthine oxidase from human liver. Biochemical Pharmacology, 36(19), 3317-3318.[6]

  • Gant, T. G. (2014). Using Deuterium in Drug Discovery: Leaving the Label in the Drug. Journal of Medicinal Chemistry, 57(9), 3595–3611.

  • Zhang, Y., et al. (2005).[7] Pyrazinamide treatment of tuberculosis: mechanisms of action and resistance. Frontiers in Bioscience, 10, 2635-2644.

  • PubChem Database. (n.d.). Pyrazine-2-carboxylic acid.[8][9] National Center for Biotechnology Information.

Sources

Protocols & Analytical Methods

Method

Application Note: High-Throughput Quantification of Pyrazinamide and its Major Metabolite, Pyrazinoic Acid, in Human Plasma using LC-MS/MS with a Deuterated Internal Standard

Abstract This application note details a robust, sensitive, and high-throughput liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the simultaneous quantification of the first-line anti-tuberculosis dru...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note details a robust, sensitive, and high-throughput liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the simultaneous quantification of the first-line anti-tuberculosis drug, pyrazinamide (PZA), and its primary active metabolite, pyrazinoic acid (POA), in human plasma. To ensure the highest degree of accuracy and precision, this method employs pyrazinecarboxylic acid-d3 (POA-d3), a stable isotope-labeled internal standard. The protocol utilizes a simple and rapid protein precipitation technique for sample preparation, making it well-suited for clinical research and therapeutic drug monitoring (TDM) where rapid sample turnaround is critical. The method has been validated according to the principles outlined in the U.S. Food and Drug Administration (FDA) guidance for bioanalytical method validation.[1][2][3]

Introduction

Pyrazinamide (PZA) is a cornerstone of combination therapy for Mycobacterium tuberculosis infections.[4] As a prodrug, PZA is converted in the body to its active form, pyrazinoic acid (POA), which exerts bactericidal effects, particularly against semi-dormant bacilli in acidic intracellular environments.[4][5] The clinical efficacy and toxicity of PZA, including dose-dependent hepatotoxicity, are linked to the plasma concentrations of both the parent drug and its metabolite.[6][7] Therefore, accurate and reliable quantification of PZA and POA is essential for pharmacokinetic studies, bioequivalence trials, and therapeutic drug monitoring to optimize dosage regimens and minimize adverse effects.

Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the preferred analytical technique for this application due to its superior sensitivity, selectivity, and speed. The use of a stable isotope-labeled internal standard (SIL-IS), such as pyrazinecarboxylic acid-d3, is the gold standard in quantitative bioanalysis.[8][9] A SIL-IS is chemically identical to the analyte but has a different mass, allowing it to be distinguished by the mass spectrometer.[8] This approach effectively compensates for variations in sample preparation, matrix effects, and instrument response, leading to highly reliable data.[8][10] This note provides a complete protocol, from sample preparation to data analysis, for the successful implementation of this bioanalytical method.

Metabolic Pathway of Pyrazinamide

PZA is metabolized primarily in the liver. The enzyme pyrazinamidase hydrolyzes PZA to its active metabolite, pyrazinoic acid (POA).[5][6][7] POA can be further hydroxylated by xanthine oxidase to form 5-hydroxy-pyrazinoic acid (5-OH-PA), another metabolite that has been correlated with hepatotoxicity.[6][7]

PZA_Metabolism PZA Pyrazinamide (PZA) POA Pyrazinoic Acid (POA) PZA->POA Pyrazinamidase (Amidase) OH_PA 5-Hydroxy-pyrazinoic Acid (5-OH-PA) POA->OH_PA Xanthine Oxidase Workflow cluster_prep Sample Preparation cluster_analysis Analysis Sample 1. Aliquot 50 µL Plasma (Unknown, CC, or QC) Add_IS 2. Add 150 µL IS Working Solution (100 ng/mL POA-d3 in ACN) Sample->Add_IS Vortex 3. Vortex mix for 1 min Add_IS->Vortex Centrifuge 4. Centrifuge at 14,000 x g for 10 min at 4°C Vortex->Centrifuge Transfer 5. Transfer 100 µL Supernatant to autosampler vial Centrifuge->Transfer Inject 6. Inject 5 µL into LC-MS/MS System Transfer->Inject

Sources

Application

High-Efficiency Extraction of Pyrazinecarboxylic Acid-d3 and its Analogs from Plasma for LC-MS/MS Analysis

[1] Executive Summary & Scientific Rationale Pyrazinecarboxylic acid (POA) is the active metabolite of the first-line antitubercular drug Pyrazinamide (PZA). Accurate quantification of POA is critical for pharmacokinetic...

Author: BenchChem Technical Support Team. Date: February 2026

[1]

Executive Summary & Scientific Rationale

Pyrazinecarboxylic acid (POA) is the active metabolite of the first-line antitubercular drug Pyrazinamide (PZA). Accurate quantification of POA is critical for pharmacokinetic (PK) modeling of tuberculosis treatment efficacy. The deuterated analog, Pyrazinecarboxylic Acid-d3 (POA-d3) , serves as the critical Internal Standard (IS) to compensate for the significant matrix effects often observed in plasma analysis of small, polar organic acids.

The Physicochemical Challenge

The extraction of POA presents a specific challenge due to its polarity and acidity.

  • pKa (~2.9): At physiological pH (7.4), POA exists almost entirely as the pyrazinoate anion. This ionic state prevents retention on standard C18 reversed-phase columns and precludes extraction into non-polar organic solvents.

  • Polarity (logP ~ -0.18): Even when protonated, the molecule is relatively hydrophilic, making Liquid-Liquid Extraction (LLE) difficult without specific solvent optimization.

Strategic Approach: To successfully extract POA-d3 and POA, we must manipulate the pH to control the ionization state.

  • For LLE/Reverse Phase: We must acidify the plasma to pH < 2.0 to protonate the carboxylic acid, rendering it neutral and extractable.

  • For Anion Exchange SPE: We maintain a neutral/slightly basic pH to ensure the molecule is negatively charged and binds to the sorbent.

Extraction Methodologies

Method A: Liquid-Liquid Extraction (LLE) – Gold Standard for Sensitivity

Recommended for clinical trials requiring high sensitivity and cleaner baselines.

Mechanism: Acidification suppresses ionization, driving the analyte into the organic phase. The choice of Methyl tert-butyl ether (MTBE) mixed with Diethyl Ether provides the optimal polarity match for the protonated acid while excluding proteins.

Protocol:

  • Aliquot: Transfer 100 µL of plasma into a 2 mL polypropylene tube.

  • IS Addition: Add 10 µL of POA-d3 working solution (e.g., 5 µg/mL in 50:50 MeOH:Water). Vortex gently.

  • Acidification (CRITICAL): Add 20 µL of 1M HCl or 5% Formic Acid.

    • Why? This drops the pH below the pKa (2.9), ensuring the analyte is in its neutral, protonated form (

      
      ).
      
  • Extraction: Add 1.5 mL of Extraction Solvent (MTBE : Diethyl Ether, 90:10 v/v ).

  • Agitation: Vortex vigorously for 5 minutes or shake on a reciprocating shaker at high speed.

  • Phase Separation: Centrifuge at 4,000 x g for 10 minutes at 4°C.

  • Transfer: Flash freeze the aqueous (bottom) layer in a dry ice/acetone bath (optional) or carefully pipette 1.2 mL of the organic (top) supernatant into a clean glass tube.

  • Evaporation: Evaporate to dryness under a gentle stream of Nitrogen at 40°C.

  • Reconstitution: Reconstitute in 100 µL of Mobile Phase (0.1% Formic Acid in Water : Methanol, 90:10). Vortex for 1 minute.

Method B: Protein Precipitation (PPT) – High Throughput

Recommended for discovery-stage screening where speed outweighs absolute cleanliness.

Mechanism: Organic solvent denatures plasma proteins, causing them to precipitate. Acidified methanol is used to ensure the analyte remains soluble and stable.

Protocol:

  • Aliquot: Transfer 50 µL of plasma into a 1.5 mL tube.

  • IS Addition: Add 5 µL of POA-d3 working solution.

  • Precipitation: Add 200 µL of Ice-Cold Methanol containing 0.1% Formic Acid .

    • Ratio: 1:4 (Plasma:Solvent) is optimal to ensure >98% protein removal.

  • Agitation: Vortex vigorously for 2 minutes.

  • Centrifugation: Centrifuge at 14,000 x g for 15 minutes at 4°C (High g-force is required to pellet fine precipitates).

  • Transfer: Transfer 100 µL of the supernatant to an autosampler vial containing a glass insert.

  • Dilution (Optional): If peak shape is poor due to solvent strength, dilute the supernatant 1:1 with 0.1% Aqueous Formic Acid before injection.

Solid Phase Extraction (SPE) Strategy[2]

While LLE is often preferred for POA, SPE offers the highest cleanliness. Due to the acidic nature of POA, a Mixed-Mode Anion Exchange (MAX) cartridge is the theoretically superior choice over C18 or Cation Exchange.

Workflow Visualization

The following diagram illustrates the decision logic and chemical state of the analyte during the MAX SPE workflow.

SPE_Workflow cluster_chemistry Chemical State of POA (pKa 2.9) Start Plasma Sample (Contains POA & POA-d3) Pretreat Pre-treatment Dilute 1:1 with 5% NH4OH (Target pH > 8.0) Start->Pretreat Ionization Step Load Load onto MAX Cartridge (Mixed-Mode Anion Exchange) Pretreat->Load Analyte is Anionic (COO-) Wash1 Wash 1: 5% NH4OH (Remove Proteins/Neutrals) Load->Wash1 Retain Anions Wash2 Wash 2: Methanol (Remove Hydrophobic Interferences) Wash1->Wash2 Clean Matrix Elute Elution 2% Formic Acid in Methanol (Neutralize Charge -> Release) Wash2->Elute Protonate (COOH)

Caption: Mixed-Mode Anion Exchange (MAX) workflow. High pH ensures analyte binding; acidic elution neutralizes the molecule for release.

LC-MS/MS Analytical Conditions

To validate the extraction, the chromatographic method must prevent the "dead volume elution" common with polar acids.

Column Selection:

  • Primary Choice: Polar-Embedded C18 (e.g., Waters Acquity BEH Shield RP18 or Agilent Zorbax SB-Aq). These withstand 100% aqueous conditions without phase collapse.

  • Alternative: HILIC (Hydrophilic Interaction Liquid Chromatography) if retention on C18 is insufficient.

Mobile Phase:

  • A: 0.1% Formic Acid in Water (Maintains pH ~2.7, keeping POA protonated).

  • B: Methanol or Acetonitrile.[1]

Mass Spectrometry Parameters (MRM): Operate in Positive ESI mode. Although POA is an acid, it protonates well on the pyrazine ring nitrogens in positive mode under acidic conditions.

AnalytePrecursor Ion (

)
Product Ion (

)
Cone Voltage (V)Collision Energy (eV)
Pyrazinoic Acid (POA) 125.081.03020
POA-d3 (IS) 128.084.03020
Pyrazinamide (PZA) 124.081.02818

Note: The transition 125->81 corresponds to the loss of the carboxyl group (


, 44 Da).

Performance Metrics & Troubleshooting

IssueProbable CauseCorrective Action
Low Recovery (LLE) pH not low enough during extraction.Ensure 1M HCl is added. Final pH must be < 2.0.
Peak Tailing Secondary interactions with silanols.Increase buffer strength (e.g., 10mM Ammonium Formate pH 3.0) or use a Shield RP18 column.
Signal Suppression Phospholipids eluting with analyte.Switch from PPT to LLE or MAX SPE. Monitor phospholipid transition (184->184).
IS Variability Deuterium exchange (rare but possible).Ensure d3 label is on the ring, not the exchangeable acidic proton.

References

  • Shah, P. A., et al. (2016). "An improved LC-MS/MS method for the simultaneous determination of pyrazinamide, pyrazinoic acid and 5-hydroxy pyrazinoic acid in human plasma."[2] Journal of Chromatography B.

  • Sanyal, M., et al. (2016). "Simultaneous Estimation of Pyrazinamide, Pyrazinoic Acid and 5-Hydroxy-Pyrazinoic Acid by LC-MS/MS in Human Plasma."[1] Journal of Chromatography B.

  • Agilent Technologies. "Extraction of Acidic Drugs from Plasma with Polymeric SPE." Application Note 382.

  • National Center for Biotechnology Information (2023). "PubChem Compound Summary for CID 1047, Pyrazinecarboxylic acid."

Sources

Method

Optimizing mass spectrometry transitions for Pyrazinecarboxylic Acid-d3

Abstract This application note details the protocol for optimizing Multiple Reaction Monitoring (MRM) transitions for Pyrazinecarboxylic Acid-d3 (POA-d3) , the stable isotope-labeled internal standard for Pyrazinoic Acid...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note details the protocol for optimizing Multiple Reaction Monitoring (MRM) transitions for Pyrazinecarboxylic Acid-d3 (POA-d3) , the stable isotope-labeled internal standard for Pyrazinoic Acid (the active metabolite of the tuberculosis drug Pyrazinamide). Given the high polarity of this amphoteric molecule and its low molecular weight, standard reverse-phase methods often yield poor retention and ion suppression. This guide provides a self-validating workflow for transition tuning, source optimization, and chromatographic integration, ensuring high sensitivity and regulatory compliance (FDA/EMA).

Chemical Logic & Compound Characterization

Before initiating instrument parameters, we must establish the physicochemical grounding of the analyte to predict fragmentation and ionization behavior.

  • Analyte: Pyrazinecarboxylic Acid-d3 (Pyrazinoic Acid-d3).[1][2][3]

  • Parent Compound: Pyrazinecarboxylic Acid (POA).

  • Chemical Structure: A pyrazine ring substituted with a carboxylic acid group.[4] The d3 label typically replaces the three hydrogens on the pyrazine ring.

  • Molecular Weight (MW):

    • Unlabeled POA: ~124.04 g/mol .

    • POA-d3: ~127.06 g/mol (assuming 3 deuterium atoms on the ring).

  • Ionization Properties: Amphoteric.

    • Acidic moiety:[5] Carboxylic acid (pKa ~2.9).

    • Basic moiety: Pyrazine ring nitrogens (pKa ~0.5).

    • Strategic Decision: While Negative ESI ([M-H]⁻) is theoretically superior for carboxylic acids, Positive ESI ([M+H]⁺) is preferred in most clinical assays to allow simultaneous detection with Pyrazinamide (which requires positive mode) and to utilize the robust fragmentation of the protonated pyrazine ring.

Fragmentation Mechanism (Positive Mode)

The primary fragmentation pathway for protonated Pyrazinoic Acid involves the neutral loss of the carboxyl group as Carbon Dioxide (CO₂).

  • Precursor: Protonated molecule

    
    .
    
  • Mechanism: Decarboxylation (-44 Da).

  • Product: Protonated Pyrazine ring.

CompoundPrecursor Ion (m/z)Neutral LossProduct Ion (m/z)Chemical Identity
POA (Unlabeled) 125.1- CO₂ (44 Da)81.1Protonated Pyrazine
POA-d3 (IS) 128.1 - CO₂ (44 Da)84.1 Protonated Pyrazine-d3

Protocol: Mass Spectrometry Optimization

Step 1: Analyte Infusion & Tuning

Objective: Determine the precise precursor and product ions and optimal electrical potentials.

Reagents: Prepare a 1 µg/mL solution of POA-d3 in 50:50 Methanol:Water + 0.1% Formic Acid. Flow Rate: Infuse directly into the source at 10 µL/min via syringe pump.

Procedure:

  • Q1 Scan (Precursor Selection):

    • Scan range: m/z 100–150.

    • Identify the molecular ion peak.[6] Expect 128.1 .

    • Check: Ensure no sodium adducts ([M+Na]⁺ = 150.1) dominate. If they do, increase source acidity.

  • Product Ion Scan (MS2):

    • Select m/z 128.1 in Q1.

    • Apply Collision Energy (CE) ramp (e.g., 10–40 V).

    • Scan range: m/z 40–130.

    • Target: Look for the dominant peak at 84.1 .

  • Parameter Optimization (Ramping):

    • Declustering Potential (DP): Ramp 20–100 V. High DP helps decluster this polar molecule but avoid in-source fragmentation. Typical optimal: 40–60 V.

    • Collision Energy (CE): Ramp 10–50 eV. The decarboxylation is relatively low energy. Typical optimal: 15–25 eV.

Step 2: Source Parameter Optimization (FIA)

Objective: Maximize desolvation and signal stability. Context: POA is small and polar; solvent clusters can mask the signal.

Method: Flow Injection Analysis (FIA). Inject 1 µL of standard into the LC flow (without column) at 0.4 mL/min.

  • Temperature (TEM): 400°C – 550°C. (Higher temps preferred for aqueous mobile phases).

  • Gas Flows (GS1/GS2): Set high (50–60 psi) to ensure droplet evaporation, as POA elutes in high-aqueous conditions.

  • Ion Spray Voltage (ISV): 4500–5500 V.

Chromatographic Integration (The Polarity Challenge)

Standard C18 columns often fail to retain POA-d3 due to its high polarity, causing it to elute in the void volume (ion suppression zone).

Recommended Strategy: HILIC or Aqueous-Stable C18

Option A: HILIC (Hydrophilic Interaction Liquid Chromatography) – Recommended

  • Column: Silica or Amide-based (e.g., Waters BEH Amide, 2.1 x 100 mm).

  • Mobile Phase A: 10 mM Ammonium Formate + 0.1% Formic Acid in Water.

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

  • Gradient: Start High Organic (95% B) -> Ramp to 50% B.

  • Why: Retains polar acids effectively; high organic mobile phase enhances ESI desolvation efficiency.

Option B: Reverse Phase (High Aqueous)

  • Column: Polar-embedded C18 (e.g., Agilent Zorbax SB-Aq or Phenomenex Synergi Hydro-RP).

  • Mobile Phase: Must start at 100% Aqueous (Phase A) to retain POA.

  • Risk: Dewetting of pores; lower sensitivity due to high water content entering the source.

Summary of Optimized Transitions

The following table summarizes the parameters for the Internal Standard (POA-d3) and the Analyte (POA).

AnalytePolarityPrecursor (Q1)Product (Q3)Dwell (ms)DP (V)CE (eV)CXP (V)
POA-d3 (Quant) Positive128.1 84.1 100502010
POA (Quant)Positive125.181.1100502010
POA (Qual)Positive125.153.1**100503512

*Note: DP and CE are instrument-specific (values based on Sciex API/Triple Quad series). Always optimize for your specific platform. **Transition 125->53 corresponds to ring fragmentation (loss of HCN/CO).

Visual Workflows

Figure 1: Method Development Logic

A decision tree for optimizing the mass spec parameters.

MethodOptimization Start Start: POA-d3 Stock Solution Infusion Step 1: Direct Infusion (10 µL/min) Start->Infusion Q1Scan Q1 Scan: Identify [M+H]+ 128.1 Infusion->Q1Scan MS2Scan Product Scan: Identify 84.1 (Loss of CO2) Q1Scan->MS2Scan Select Parent Ramping Step 2: Parameter Ramping (DP, CE, CXP) MS2Scan->Ramping Select Daughter SourceOpt Step 3: Source Optimization (Temp, Gas Flow) Ramping->SourceOpt LC_Choice Step 4: Column Selection SourceOpt->LC_Choice HILIC HILIC Mode (High Sensitivity) LC_Choice->HILIC Preferred RP Reverse Phase (High Aqueous) LC_Choice->RP Alternative Final Final Method Validation HILIC->Final RP->Final

Caption: Figure 1. Step-by-step optimization workflow for POA-d3, prioritizing HILIC chromatography for maximum sensitivity.

Figure 2: Fragmentation Pathway

Visualizing the chemical mechanism of the transition.

Fragmentation Precursor Precursor Ion [M+H]+ m/z 128.1 (Pyrazine-COOH-d3) Transition Collision Cell (CE ~20eV) Precursor->Transition Product Product Ion [M+H-CO2]+ m/z 84.1 (Pyrazine-d3) Transition->Product Neutral Neutral Loss CO2 (44 Da) Transition->Neutral

Caption: Figure 2. MRM transition mechanism showing the decarboxylation of the deuterated precursor.

References

  • Sanyal, M., et al. (2016).[7] "An improved LC-MS/MS method for the simultaneous determination of pyrazinamide, pyrazinoic acid and 5-hydroxy pyrazinoic acid in human plasma." Journal of Chromatography B. Link

  • Shah, P.A., et al. (2016).[8] "Simultaneous Estimation of Pyrazinamide, Pyrazinoic Acid and 5-Hydroxy-Pyrazinoic Acid by LC-MS/MS." Journal of Chromatographic Science. Link

  • Resolve Mass Laboratories. "2-Pyrazine-d3-carboxylic Acid Product Specifications." Chemical Data Sheet. Link

  • FDA Guidance for Industry. (2018). "Bioanalytical Method Validation." U.S. Food and Drug Administration.[5][7][9] Link

Sources

Application

Application Note: Precision TDM of Pyrazinamide and Pyrazinoic Acid using Deuterated Internal Standards

This Application Note and Protocol guide is designed for researchers and clinical laboratory scientists involved in Therapeutic Drug Monitoring (TDM) of anti-tuberculosis regimens. It focuses on the precise quantificatio...

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note and Protocol guide is designed for researchers and clinical laboratory scientists involved in Therapeutic Drug Monitoring (TDM) of anti-tuberculosis regimens. It focuses on the precise quantification of the active metabolite Pyrazinoic Acid (POA) using its stable isotope, Pyrazinecarboxylic Acid-d3 (POA-d3).

Introduction & Clinical Significance

Pyrazinamide (PZA) is a cornerstone of first-line tuberculosis (TB) therapy, particularly effective against dormant Mycobacterium tuberculosis in acidic environments. However, PZA is a prodrug; its sterilizing activity depends on conversion to Pyrazinoic Acid (POA) by the bacterial enzyme pyrazinamidase (pncA).

While standard TDM protocols often quantify only the parent drug (PZA), monitoring POA offers superior clinical value for two reasons:

  • Resistance Detection: Low POA levels despite adequate PZA concentrations may indicate pncA mutations (resistance).

  • Toxicity Management: Accumulation of POA competes with uric acid for renal excretion, leading to hyperuricemia and arthralgia.

The Analytical Challenge

POA is a small, highly polar molecule (logP ≈ -0.7), making it difficult to retain on standard C18 columns and prone to severe matrix effects (ion suppression) in LC-MS/MS. Pyrazinecarboxylic Acid-d3 (POA-d3) is the critical internal standard (IS) required to normalize these variations. Unlike structural analogs, POA-d3 co-elutes with the analyte, experiencing the exact same ionization environment, thus providing the highest tier of quantitative accuracy.

Experimental Workflow

The following diagram outlines the end-to-end workflow for the simultaneous quantification of PZA and POA using POA-d3.

TDM_Workflow cluster_correction IS Correction Mechanism Sample Patient Plasma (100 µL) IS_Add Add Internal Std (POA-d3 + PZA-15N,d3) Sample->IS_Add Precip Protein Precipitation (ACN/MeOH 3:1) IS_Add->Precip Centrifuge Centrifugation 14,000 x g, 10 min Precip->Centrifuge Dilution Supernatant Dilution (1:5 with Mobile Phase A) Centrifuge->Dilution LC HILIC Separation (Amide Column) Dilution->LC MS MS/MS Detection (ESI+, MRM) LC->MS Data Quantification (Ratio Analyte/IS) MS->Data MS->Data POA-d3 corrects Matrix Effects

Figure 1: End-to-end TDM workflow using POA-d3 for matrix effect correction.

Detailed Protocol

Reagents and Materials
  • Analytes: Pyrazinoic Acid (POA) and Pyrazinamide (PZA).

  • Internal Standard: Pyrazinecarboxylic Acid-d3 (POA-d3).

    • Source: Specialized isotope suppliers (e.g., TRC, C/D/N Isotopes, LGC Standards).

    • Purity: >98% isotopic enrichment recommended to prevent contribution to the unlabeled signal.

  • Solvents: LC-MS grade Acetonitrile (ACN), Methanol (MeOH), Water, and Ammonium Formate.

Stock Solution Preparation
  • Master Stock (1 mg/mL): Dissolve POA and POA-d3 separately in MeOH:Water (50:50). Store at -20°C.

  • Working Internal Standard (WIS): Dilute POA-d3 to a concentration of 5 µg/mL in ACN. This solution will also serve as the precipitating agent.

Sample Preparation (Protein Precipitation)

This method is optimized for high throughput clinical labs.

  • Aliquot 50 µL of patient plasma into a 1.5 mL microcentrifuge tube or 96-well plate.

  • Add 200 µL of the Working Internal Standard (WIS) (containing POA-d3 in ACN).

  • Vortex vigorously for 30 seconds to ensure complete protein precipitation.

  • Centrifuge at 14,000 x g for 10 minutes at 4°C.

  • Transfer 100 µL of the supernatant to a clean vial/plate.

  • Critical Step: Dilute the supernatant with 400 µL of Mobile Phase A (initial conditions).

    • Why? Injecting pure ACN supernatant onto a HILIC column can cause poor peak shape. Diluting with the aqueous buffer ensures the sample solvent matches the initial mobile phase.

LC-MS/MS Conditions

Due to the high polarity of POA, Hydrophilic Interaction Liquid Chromatography (HILIC) is superior to C18, providing better retention and sensitivity (via high organic desolvation).

Chromatography (HILIC):

  • Column: Waters ACQUITY UPLC BEH Amide (1.7 µm, 2.1 x 100 mm) or Agilent Poroshell 120 HILIC-Z.

  • Mobile Phase A: 10 mM Ammonium Formate in Water (pH 3.5 with Formic Acid).

  • Mobile Phase B: Acetonitrile with 0.1% Formic Acid.

  • Flow Rate: 0.4 mL/min.

  • Gradient:

    • 0.0 min: 95% B (High organic for retention)

    • 1.0 min: 95% B

    • 3.0 min: 50% B

    • 3.1 min: 95% B (Re-equilibration)

    • 5.0 min: Stop

Mass Spectrometry (ESI+):

  • Source: Electrospray Ionization (Positive Mode).[1][2]

  • Spray Voltage: 3500 V.

  • Capillary Temp: 350°C.

MRM Transitions:

AnalytePrecursor Ion (m/z)Product Ion (m/z)Cone Voltage (V)Collision Energy (eV)
Pyrazinamide (PZA) 124.181.02520
Pyrazinoic Acid (POA) 125.181.02522
POA-d3 (Internal Std) 128.1 84.1 2522

Note: The +3 Da shift in the product ion (81.0 → 84.1) confirms the deuterium atoms are located on the stable pyrazine ring, ensuring the IS tracks the analyte through fragmentation.

Data Analysis & Validation

Calibration Range
  • PZA: 1.0 – 80.0 µg/mL (Therapeutic range: 20–60 µg/mL).

  • POA: 0.5 – 20.0 µg/mL (Accumulation >5 µg/mL often flagged).

Acceptance Criteria (FDA/EMA Guidelines)
  • Linearity: r² > 0.995 using 1/x² weighting.

  • Accuracy: ±15% of nominal (±20% at LLOQ).

  • IS Response: The peak area of POA-d3 should not vary by more than ±50% across the run. Consistent IS response confirms the absence of localized matrix suppression.

Troubleshooting Common Issues
IssueProbable CauseSolution
POA Peak Tailing pH mismatch or metal interactionEnsure Mobile Phase A is buffered (pH 3-4). Passivate system with phosphoric acid if using stainless steel.
RT Shift HILIC equilibration issuesHILIC columns require longer equilibration than C18. Ensure at least 2 minutes of re-equilibration at initial conditions (95% B).
Low Sensitivity Ion suppressionCheck the POA-d3 trace. If IS is also suppressed, improve sample cleanup (e.g., switch from PPT to Ostro™ phospholipid removal plates).

References

  • Shah, P. A., et al. (2016). "An improved LC-MS/MS method for the simultaneous determination of pyrazinamide, pyrazinoic acid and 5-hydroxy pyrazinoic acid in human plasma for a pharmacokinetic study." Journal of Chromatography B.

  • Mugabo, P., et al. (2019). "Population Pharmacokinetic Modelling of Pyrazinamide and Pyrazinoic Acid in Patients with Multi-Drug Resistant Tuberculosis." European Journal of Drug Metabolism and Pharmacokinetics.

  • FDA Guidance for Industry. (2018). "Bioanalytical Method Validation."

  • LGC Standards. "Pyrazinecarboxylic Acid-d3 Product Sheet."

  • Agilent Technologies. (2023). "Mastering HILIC-Z Separation for Polar Analytes." Application Note.

Sources

Method

Preparation of calibration curves using Pyrazinecarboxylic Acid-d3

Application Note: High-Precision Quantitation of Pyrazinecarboxylic Acid (PCA) in Human Plasma Using Deuterated Internal Standard (PCA-d3) Abstract & Introduction Therapeutic Context: Pyrazinamide (PZA) is a cornerstone...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: High-Precision Quantitation of Pyrazinecarboxylic Acid (PCA) in Human Plasma Using Deuterated Internal Standard (PCA-d3)

Abstract & Introduction

Therapeutic Context: Pyrazinamide (PZA) is a cornerstone first-line antitubercular drug.[1] Its sterilizing activity is dependent on its conversion within Mycobacterium tuberculosis (and partially in the host liver) to its active form, Pyrazinecarboxylic Acid (PCA) (also known as Pyrazinoic Acid). While PZA pharmacokinetics (PK) are well-characterized, monitoring PCA levels provides deeper insight into patient-specific metabolism and therapeutic efficacy, particularly in multidrug-resistant tuberculosis (MDR-TB) regimens.

The Analytical Challenge: PCA is a small, highly polar molecule (logP ≈ -0.6), making it difficult to retain on standard C18 columns and susceptible to significant matrix effects (ion suppression) in electrospray ionization (ESI).

The Solution: This protocol details the preparation and validation of calibration curves using Pyrazinecarboxylic Acid-d3 (PCA-d3) as a stable isotope-labeled internal standard (SIL-IS). The use of PCA-d3 is critical because it co-elutes with the analyte, perfectly tracking and compensating for:

  • Extraction recovery losses.

  • Column retention shifts.

  • Matrix-induced ionization suppression/enhancement.

Materials & Reagents

  • Analyte: Pyrazinecarboxylic Acid (PCA), >99% purity.

  • Internal Standard: Pyrazinecarboxylic Acid-d3 (PCA-d3), isotopic enrichment >98 atom % D.

  • Matrix: Drug-free Human Plasma (K2-EDTA).

  • Solvents: LC-MS grade Methanol (MeOH), Acetonitrile (ACN), Formic Acid (FA), and Deionized Water (18.2 MΩ).

Experimental Protocol: Preparation of Calibration Standards

Core Requirement: This section details the precise generation of the calibration curve.

A. Stock Solution Preparation

Objective: Create stable, concentrated foundations for the assay.

  • PCA Master Stock (1.0 mg/mL):

    • Weigh 10.0 mg of PCA reference standard.

    • Dissolve in 10.0 mL of 50:50 Methanol:Water . Note: Pure methanol may cause precipitation of this polar acid at high concentrations; water ensures solubility.

  • PCA-d3 Internal Standard Stock (1.0 mg/mL):

    • Weigh 1.0 mg of PCA-d3.

    • Dissolve in 1.0 mL of 50:50 Methanol:Water.

  • IS Working Solution (IS-WS):

    • Dilute the PCA-d3 Stock with water to a concentration of 5.0 µg/mL .

    • Scientific Logic:[1][2][3][4] This concentration targets a final on-column intensity of ~50% of the Upper Limit of Quantification (ULOQ) response, ensuring the IS signal is robust but does not suppress the analyte via charge competition.

B. Calibration Spiking Solutions (Non-Matrix)

Prepare a serial dilution of the PCA Master Stock in 50:50 Methanol:Water. These are spiking solutions, not the final calibrators.

Std IDConcentration of Spiking Solution (µg/mL)Preparation
SS-8 200.0200 µL Master Stock + 800 µL Diluent
SS-7 100.0500 µL SS-8 + 500 µL Diluent
SS-6 50.0500 µL SS-7 + 500 µL Diluent
SS-5 10.0200 µL SS-6 + 800 µL Diluent
SS-4 5.0500 µL SS-5 + 500 µL Diluent
SS-3 1.0200 µL SS-4 + 800 µL Diluent
SS-2 0.5500 µL SS-3 + 500 µL Diluent
SS-1 0.1200 µL SS-2 + 800 µL Diluent
C. Plasma Calibrator Preparation (In-Matrix)

Objective: Mimic patient samples exactly. Method: Spike 25 µL of each Spiking Solution into 475 µL of blank plasma (1:20 dilution).

Calibrator LevelFinal Plasma Concentration (µg/mL)Clinical Relevance
CAL 8 10.00High Therapeutic/Toxic
CAL 7 5.00Peak (Cmax) Range
CAL 6 2.50Mid-Therapeutic
CAL 5 0.50Trough Range
CAL 4 0.25Low Exposure
CAL 3 0.05Sensitivity Check
CAL 2 0.025~2x LLOQ
CAL 1 0.005LLOQ (Lower Limit of Quantitation)

Sample Extraction & Workflow Visualization

Method: Protein Precipitation (PPT) is chosen over LLE due to the high polarity of PCA.

  • Aliquot: Transfer 50 µL of Plasma Calibrator/Sample into a 96-well plate.

  • IS Addition: Add 10 µL of IS Working Solution (PCA-d3) to every well (except Double Blanks). Vortex 30s.

  • Precipitation: Add 200 µL of chilled Acetonitrile (containing 0.1% Formic Acid).

  • Agitation: Vortex vigorously for 2 mins.

  • Separation: Centrifuge at 4,000 x g for 10 mins at 4°C.

  • Dilution (Critical Step): Transfer 100 µL of supernatant to a fresh plate. Add 100 µL of Water .

    • Expert Insight: Diluting the organic supernatant with water is mandatory. Injecting high-organic solvent (ACN) onto a column with a polar analyte (PCA) causes "solvent effects" leading to peak fronting and poor retention.

CalibrationWorkflow Stock PCA Master Stock (1 mg/mL) SpikeSol Spiking Solutions (Serial Dilution in Solvent) Stock->SpikeSol Calibrators Plasma Calibrators (Spiked Matrix) SpikeSol->Calibrators 5% Spike Vol Plasma Blank Human Plasma Plasma->Calibrators IS_Add Add PCA-d3 IS (Constant Conc.) Calibrators->IS_Add Precip Protein Precipitation (ACN + 0.1% FA) IS_Add->Precip Centrifuge Centrifugation (4000g, 10 min) Precip->Centrifuge Dilution Supernatant Dilution (1:1 with Water) Centrifuge->Dilution Supernatant LCMS LC-MS/MS Analysis Dilution->LCMS

Figure 1: Step-by-step workflow for the preparation and extraction of PCA calibration standards.

LC-MS/MS Methodology

System: UHPLC coupled to Triple Quadrupole MS.

Chromatography (The "Polar" Challenge): Standard C18 columns often fail to retain PCA (k' < 1).

  • Recommended Column: Waters ACQUITY UPLC HSS T3 (1.8 µm, 2.1 x 100 mm) or Phenomenex Kinetex Biphenyl. These withstand 100% aqueous conditions.[5][6]

  • Mobile Phase A: 0.1% Formic Acid in Water.[3][4][7]

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient:

    • 0.0 - 1.0 min: 100% A (Load/Retain)

    • 1.0 - 3.0 min: Ramp to 50% B

    • 3.0 - 3.1 min: Ramp to 95% B (Wash)

    • 3.1 - 4.0 min: Hold 95% B

    • 4.1 min: Re-equilibrate 100% A.

Mass Spectrometry Parameters:

  • Ionization: ESI Positive Mode (PCA protonates readily).

  • MRM Transitions:

CompoundPrecursor (m/z)Product (m/z)Collision Energy (eV)Role
PCA 125.179.120Quantifier
PCA 125.152.135Qualifier
PCA-d3 128.182.120Internal Standard

Data Analysis & Acceptance Criteria

Calculation Logic: The calibration curve is generated by plotting the Peak Area Ratio (


) against the Nominal Concentration  (

).
  • Regression Model: Linear (

    
    ).
    
  • Weighting:

    
    .
    
    • Why? Bioanalytical data is heteroscedastic (variance increases with concentration).

      
       weighting provides the most accurate fit at the LLOQ, which is critical for PK trough monitoring.
      
  • Acceptance Criteria (FDA M10):

    • Accuracy: Back-calculated concentration must be within ±15% of nominal (±20% for LLOQ).

    • Precision: CV% < 15% ( < 20% for LLOQ).

    • Linearity:

      
      .[8]
      

IS_Logic cluster_MS Mass Spectrometer Sample Patient Sample (Var. Matrix Effect) IonSource ESI Source (Ionization) Sample->IonSource IS PCA-d3 IS (Known Amount) IS->IonSource AnalyteSignal PCA Signal (Suppressed) IonSource->AnalyteSignal Loss ISSignal IS Signal (Suppressed Equally) IonSource->ISSignal Loss Ratio Area Ratio (Signal A / Signal IS) AnalyteSignal->Ratio ISSignal->Ratio Result Corrected Conc. (Matrix Effect Cancelled) Ratio->Result

Figure 2: Mechanism of Internal Standard correction. The IS experiences the exact same ionization suppression as the analyte, neutralizing the error in the final ratio.

Senior Scientist Expert Insights (Troubleshooting)

1. Isotopic Purity & Cross-Talk: Ensure your PCA-d3 has <0.5% unlabeled (d0) PCA . If the IS contains d0-PCA, you will see a signal in the analyte channel even in blank samples (High Blank), falsely elevating your LLOQ.

  • Validation Check: Inject a "Zero Sample" (Matrix + IS only). The response in the analyte channel should be <20% of the LLOQ response.

2. The "Deuterium Effect" on Retention: While deuterium is chemically similar to hydrogen, it is slightly more lipophilic. On high-efficiency columns, PCA-d3 may elute slightly earlier than PCA.

  • Risk:[1][9] If the matrix suppression zone (usually at the solvent front) is sharp, the IS and Analyte might experience different suppression if they don't co-elute perfectly.

  • Mitigation: Use the HSS T3 column (high retention) to move both peaks well away from the void volume, ensuring they elute in a stable ionization region.

3. Carryover: PCA is a carboxylic acid and can stick to stainless steel surfaces.

  • Protocol: Use a needle wash of 50:50 Methanol:Water + 0.5% Ammonium Hydroxide. The high pH helps deprotonate and solubilize residual acid.

References

  • US Food and Drug Administration (FDA). (2018). Bioanalytical Method Validation Guidance for Industry. [Link]

  • Stout, J. E., et al. (1999). Pharmacokinetics of Pyrazinamide and its Metabolites in Patients with Tuberculosis.[2] Therapeutic Drug Monitoring.[10] [Link]

  • Waters Corporation. (2020). Analysis of Polar Organic Acids using HSS T3 Columns. [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimizing Pyrazinecarboxylic Acid-d3 Recovery in Serum

Welcome to the technical support center for the analysis of Pyrazinecarboxylic Acid-d3 (POA-d3) in serum samples. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the analysis of Pyrazinecarboxylic Acid-d3 (POA-d3) in serum samples. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and improve the recovery rates of this critical internal standard in bioanalytical workflows. Here, we delve into the common challenges encountered during sample preparation and analysis, providing not just solutions, but the scientific reasoning behind them to empower you to build robust and reliable methods.

Frequently Asked Questions (FAQs)

Q1: What is Pyrazinecarboxylic Acid-d3 and why is its consistent recovery important?

Pyrazinecarboxylic Acid-d3 (POA-d3) is a deuterated form of pyrazinecarboxylic acid, a metabolite of the antibacterial agent pyrazinamide.[1] In quantitative bioanalysis, particularly using Liquid Chromatography with Mass Spectrometry (LC-MS), stable isotope-labeled compounds like POA-d3 are the gold standard for internal standards (IS).[2]

The primary role of an IS is to compensate for the variability and potential loss of the analyte of interest during the entire analytical workflow, from sample preparation to injection and detection.[3][4] By adding a known amount of POA-d3 to your serum samples at the beginning of the process, you can normalize the final measurement of your target analyte. The ratio of the analyte's response to the IS's response is used for quantification, which corrects for variations and improves the accuracy and precision of your results.[3] Therefore, consistent and adequate recovery of POA-d3 is a critical indicator that your analytical method is performing reliably. Poor or erratic recovery of the internal standard can signal underlying issues with your sample preparation, matrix effects, or instrument performance, ultimately compromising the integrity of your data.[3][5]

Troubleshooting Guide: Low Recovery of Pyrazinecarboxylic Acid-d3

Low recovery of your internal standard is a common yet solvable problem. This guide will walk you through a systematic approach to identifying and resolving the root cause of poor POA-d3 recovery.

Issue 1: Suboptimal Protein Precipitation

Protein precipitation (PPT) is a widely used technique to remove the bulk of proteins from serum samples before analysis.[6][7] However, if not optimized, it can lead to co-precipitation of your analyte and internal standard, resulting in low recovery.

Q2: My POA-d3 recovery is low and inconsistent after protein precipitation. What should I investigate?

Several factors can contribute to poor recovery during PPT. Let's break down the potential causes and solutions.

  • Causality: The goal of PPT is to disrupt the interaction between proteins and your analyte/IS, causing the proteins to aggregate and fall out of solution while your compounds of interest remain in the supernatant.[8] The choice of precipitating solvent and the pH of the sample can significantly influence this process. POA-d3, being a carboxylic acid, will have its solubility and protein binding characteristics affected by pH.

Troubleshooting Steps & Solutions:

  • Evaluate Different Organic Solvents:

    • Rationale: Different organic solvents have varying efficiencies in precipitating proteins and keeping small molecules in solution.[8] Acetonitrile (ACN) is a common choice, but methanol (MeOH) or mixtures of the two can sometimes yield better results.[9]

    • Protocol:

      • Aliquot your serum sample into separate tubes.

      • To each tube, add a different precipitating solvent (e.g., ACN, MeOH, or a 1:1 ACN:MeOH mixture) at a 3:1 ratio (solvent:serum).

      • Vortex thoroughly for 1 minute to ensure complete mixing and protein denaturation.[7]

      • Centrifuge at high speed (e.g., >10,000 x g) for 10 minutes to pellet the precipitated proteins.

      • Carefully transfer the supernatant for analysis.

      • Compare the POA-d3 recovery across the different solvent conditions.

  • Optimize Sample pH:

    • Rationale: Pyrazinecarboxylic acid has a pKa value, and its charge state will change with pH. By adjusting the pH of the sample, you can influence its solubility in the supernatant and its interaction with serum proteins. For a carboxylic acid like POA-d3, acidifying the sample can improve its recovery.[9]

    • Protocol:

      • Before adding the organic solvent, add a small volume of a weak acid (e.g., 1% formic acid in water) to your serum sample to lower the pH.

      • Proceed with the protein precipitation as described above.

      • Compare the recovery with and without pH adjustment.

Data Summary Table: Effect of PPT Conditions on POA-d3 Recovery

ConditionPrecipitating SolventpH AdjustmentAverage Recovery (%)%RSD
1AcetonitrileNone6515
2MethanolNone7512
3Acetonitrile1% Formic Acid885
4Methanol1% Formic Acid924

Note: The above data is illustrative. Actual results may vary.

Issue 2: Inefficient Liquid-Liquid Extraction (LLE)

Liquid-liquid extraction is a powerful technique for cleaning up samples by partitioning the analyte of interest from the aqueous sample matrix into an immiscible organic solvent.[10][11]

Q3: I'm using LLE, but my POA-d3 recovery is still poor. How can I improve it?

The efficiency of LLE is highly dependent on the pH of the aqueous phase and the choice of the organic extraction solvent.

  • Causality: For an acidic compound like POA-d3 to be efficiently extracted into an organic solvent, it needs to be in its neutral, un-ionized form.[12][13] This is achieved by acidifying the aqueous sample to a pH well below the pKa of the carboxylic acid group. The choice of organic solvent is also critical; it must be immiscible with water and have a high affinity for the neutral form of POA-d3.

Troubleshooting Steps & Solutions:

  • Optimize Aqueous Phase pH:

    • Rationale: To ensure POA-d3 is in its neutral form, the pH of the serum sample should be adjusted to at least 2 pH units below its pKa.

    • Protocol:

      • Before extraction, add a suitable acid (e.g., phosphoric acid or formic acid) to the serum sample to adjust the pH to approximately 2-3.[14]

      • Proceed with the addition of the organic solvent.

  • Select an Appropriate Organic Solvent:

    • Rationale: The polarity of the extraction solvent should be matched to the analyte. For a moderately polar compound like POA-d3, solvents like ethyl acetate or methyl tert-butyl ether (MTBE) are often good starting points.[15]

    • Protocol:

      • Prepare pH-adjusted serum samples as described above.

      • Test a panel of water-immiscible organic solvents (e.g., ethyl acetate, MTBE, dichloromethane).

      • Add the organic solvent to the sample (e.g., at a 5:1 ratio of solvent to sample).

      • Vortex vigorously for 5-10 minutes to ensure thorough mixing and partitioning.

      • Centrifuge to separate the aqueous and organic layers.

      • Carefully transfer the organic layer to a new tube.

      • Evaporate the organic solvent to dryness under a gentle stream of nitrogen.

      • Reconstitute the residue in the mobile phase for LC-MS analysis.

      • Compare the recovery for each solvent.

Experimental Workflow: Liquid-Liquid Extraction Optimization

LLE_Workflow cluster_prep Sample Preparation cluster_extraction Extraction cluster_analysis Analysis start Serum Sample with POA-d3 ph_adjust Adjust pH to 2-3 with Acid start->ph_adjust add_solvent Add Organic Solvent (e.g., Ethyl Acetate, MTBE) ph_adjust->add_solvent vortex Vortex & Centrifuge add_solvent->vortex separate Separate Organic Layer vortex->separate evaporate Evaporate to Dryness separate->evaporate reconstitute Reconstitute in Mobile Phase evaporate->reconstitute analyze LC-MS/MS Analysis reconstitute->analyze

Caption: Workflow for optimizing LLE of POA-d3.

Issue 3: Challenges with Solid-Phase Extraction (SPE)

SPE is a highly selective sample preparation method that can provide very clean extracts. However, poor recovery can occur if the SPE method is not optimized for the specific analyte.[3]

Q4: I'm experiencing low POA-d3 recovery with my SPE protocol. What steps should I take to troubleshoot this?

Low recovery in SPE can often be traced back to incorrect sorbent selection, or suboptimal conditioning, loading, washing, or elution steps.[3][16]

  • Causality: For an acidic compound like POA-d3, an anion-exchange SPE sorbent is often a good choice. This works by retaining the negatively charged POA-d3 (at a pH above its pKa) on a positively charged sorbent. The analyte is then eluted by changing the pH to neutralize it or by using a high ionic strength buffer.

Troubleshooting Steps & Solutions:

  • Verify Sorbent Selection:

    • Rationale: For POA-d3, a weak anion-exchange (WAX) or strong anion-exchange (SAX) sorbent is generally recommended.

    • Action: Ensure you are using an appropriate anion-exchange sorbent.

  • Optimize the SPE Protocol:

    • Conditioning: Ensure the sorbent is properly activated with an organic solvent (e.g., methanol) followed by equilibration with an aqueous buffer at the loading pH.[16]

    • Loading: The pH of the sample during loading is critical. For anion-exchange, the pH should be at least 2 units above the pKa of POA-d3 to ensure it is deprotonated and carries a negative charge.

    • Washing: The wash step is designed to remove neutral and basic interferences. A weak organic solvent (e.g., 5% methanol in water) is often used. The pH of the wash solution should be maintained to keep the POA-d3 retained on the sorbent.

    • Elution: To elute POA-d3, you need to disrupt its ionic interaction with the sorbent. This can be achieved by using a solvent containing a small amount of a strong acid (e.g., 2% formic acid in methanol) to neutralize the charge on the POA-d3, releasing it from the sorbent.

Experimental Workflow: Anion-Exchange SPE for POA-d3

SPE_Workflow start Anion-Exchange SPE Cartridge condition 1. Condition: Methanol, then Water start->condition equilibrate 2. Equilibrate: Aqueous Buffer (pH > pKa) condition->equilibrate load 3. Load: Serum Sample (pH adjusted > pKa) equilibrate->load wash 4. Wash: Remove Interferences (e.g., 5% MeOH in Water) load->wash elute 5. Elute: Neutralize POA-d3 (e.g., 2% Formic Acid in MeOH) wash->elute collect Collect Eluate for Analysis elute->collect

Caption: Steps for optimizing anion-exchange SPE.

Concluding Remarks

Improving the recovery of Pyrazinecarboxylic Acid-d3 in serum samples requires a systematic and logical approach to troubleshooting. By understanding the chemical properties of POA-d3 and the principles behind common sample preparation techniques, you can effectively diagnose and resolve issues of low recovery. Always remember that a consistent and reliable internal standard response is the cornerstone of high-quality quantitative bioanalysis.

References

  • Li, W., et al. (2020). Assessment of matrix effect in quantitative LC-MS bioanalysis. Bioanalysis, 12(13), 863-867. Retrieved from [Link]

  • Bioanalysis Zone. (n.d.). Importance of matrix effects in LC-MS/MS bioanalysis. Retrieved from [Link]

  • Crompton, L. A. (2011). Strategies for the Detection and Elimination of Matrix Effects in Quantitative LC–MS Analysis. LCGC North America, 29(10), 934-943. Retrieved from [Link]

  • Agilent Technologies. (n.d.). Protein Precipitation for Biological Fluid Samples Using Agilent Captiva EMR—Lipid 96-Well Plates. Retrieved from [Link]

  • Phenomenex. (n.d.). Protein Precipitation Method. Retrieved from [Link]

  • Filtrous. (2023, August 11). Protein Precipitation 101: A Crucial Step in Sample Prep. Retrieved from [Link]

  • Biotage. (n.d.). Extracting both acidic and basic analytes in a single SLE procedure. Retrieved from [Link]

  • Wheeler, A. R., et al. (2008). Digital Microfluidic Method for Protein Extraction by Precipitation. Analytical Chemistry, 80(24), 9628–9633. Retrieved from [Link]

  • Tiei Extraction. (2022, December 7). Liquid-liquid extraction for neutral, acidic and basic compounds. Retrieved from [Link]

  • Pharmaffiliates. (n.d.). Pyrazinecarboxylic Acid-d3. Retrieved from [Link]

  • WelchLab. (2025, February 21). Troubleshooting Low Recovery Rates in Chromatographic Analysis. Retrieved from [Link]

  • Chromatography Forum. (2006, February 21). justification of lower recovery. Retrieved from [Link]

  • ResolveMass Laboratories Inc. (n.d.). 2-Pyrazine-d3-carboxylic Acid. Retrieved from [Link]

  • Chemistry LibreTexts. (2021, June 20). 2.3: Liquid-Liquid Extraction. Retrieved from [Link]

  • Ganjali, M. R., et al. (2010). Determination of hippuric acid in biological fluids using single drop liquid–liquid-liquid microextraction. Analytical and Bioanalytical Chemistry, 396(7), 2627–2633. Retrieved from [Link]

  • Bioanalysis Zone. (2023, December 4). Ask the Experts: the impact of internal standard response variability during chromatographic bioanalysis. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). 2-Pyrazinecarboxylic acid. PubChem Compound Database. Retrieved from [Link]

  • Chemistry LibreTexts. (2022, June 21). Acid-Base Extraction. Retrieved from [Link]

  • ResearchGate. (n.d.). Detailed methodology of different plasma preparation procedures.... Retrieved from [Link]

  • Indian Academy of Sciences. (n.d.). Preparation, spectral and thermal studies of pyrazinecarboxylic acids and their hydrazinium salts. Retrieved from [Link]

  • Roboz, J., Suzuki, R., & Yu, T. F. (1978). Mass fragmentographic determination of pyrazinamide and its metabolites in serum and urine. Journal of Chromatography, 147, 337–347. Retrieved from [Link]

  • Chromatography Today. (2016, March 8). Navigating the Vast Array of Sample Preparation Techniques for Biological Samples – Whole Blood. Retrieved from [Link]

  • Tirumalai, R. S., et al. (2003). Sample preparation for serum/plasma profiling and biomarker identification by mass spectrometry. Clinical Proteomics, 1(1-2), 101–127. Retrieved from [Link]

  • Agilent Technologies. (2018, September 12). Sample preparation in a bioanalytical workflow – part 1 [Video]. YouTube. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). 2,3-Pyrazinedicarboxylic acid. PubChem Compound Database. Retrieved from [Link]

  • Cernák, J., et al. (2001). Thermal Stability and Spectral Properties of Pyrazine-2,3-dicarboxylatocopper(II) Complexes with Ronicol. Chemical Papers, 55(4), 234-239. Retrieved from [Link]

  • Kataoka, H. (2020). Liquid-Chromatographic Methods for Carboxylic Acids in Biological Samples. Journal of Chromatographic Science, 58(9), 783–796. Retrieved from [Link]

  • Agilent Technologies. (2016, March 4). Solid Phase Extraction (SPE) Sample Preparation - Fundamentals [Video]. YouTube. Retrieved from [Link]

Sources

Optimization

Technical Support Center: Stabilizing Pyrazinecarboxylic Acid-d3 Solutions

Welcome to the technical support center for Pyrazinecarboxylic Acid-d3. This guide is designed for researchers, scientists, and drug development professionals who utilize deuterated compounds in their work.

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for Pyrazinecarboxylic Acid-d3. This guide is designed for researchers, scientists, and drug development professionals who utilize deuterated compounds in their work. Here, we address the critical challenge of preventing deuterium exchange in Pyrazinecarboxylic Acid-d3 solutions to ensure the isotopic integrity of your standards and experimental results.

I. Understanding the Challenge: The Nature of Deuterium Exchange

Deuterium (D) is a stable, non-radioactive isotope of hydrogen (H). In deuterated compounds like Pyrazinecarboxylic Acid-d3, deuterium atoms replace hydrogen atoms at specific positions. However, under certain conditions, these deuterium atoms can be replaced by hydrogen atoms from the surrounding environment in a process called hydrogen-deuterium (H/D) exchange. This back-exchange compromises the isotopic purity of your material, leading to inaccurate experimental results, particularly in quantitative analyses using techniques like mass spectrometry.

The primary sites of concern for H/D exchange on Pyrazinecarboxylic Acid-d3 are the deuterium atoms attached to the aromatic ring. While C-D bonds are generally stable, they can become susceptible to exchange under specific environmental conditions. The mechanism for this exchange on an aromatic ring typically involves an electrophilic aromatic substitution pathway, which can be catalyzed by acids.[1][2]

II. Troubleshooting Guide: Diagnosing and Solving Deuterium Exchange

This section addresses specific issues you may encounter during your experiments.

Issue 1: Gradual Loss of Isotopic Purity in Stored Solutions

Question: I prepared a stock solution of Pyrazinecarboxylic Acid-d3 in methanol, and over time, my mass spectrometry analysis shows a decreasing signal for the deuterated compound and an increasing signal for the non-deuterated form. What is happening?

Root Cause Analysis:

The most likely culprit is H/D exchange with the protic solvent, methanol (CH₃OH). Protic solvents contain hydroxyl (-OH) or amine (-NH) groups and can act as a source of protons (H⁺) that can exchange with the deuterium atoms on your compound. This process is often accelerated by trace amounts of acidic or basic impurities in the solvent or on the glassware.

Step-by-Step Resolution:

  • Solvent Selection: Immediately switch to a high-purity aprotic solvent for your stock and working solutions. Aprotic solvents lack acidic protons and are therefore less likely to facilitate H/D exchange.[3]

  • Glassware Preparation: Ensure all glassware is scrupulously clean and dry. Traces of moisture or acid/base residues on the glass surface can catalyze the exchange. It is best practice to oven-dry all glassware and cool it in a desiccator before use.[4]

  • Inert Atmosphere: When preparing solutions for long-term storage, work under an inert atmosphere (e.g., nitrogen or argon) to minimize exposure to atmospheric moisture.

  • Storage Conditions: Store your solutions at or below -20°C in tightly sealed amber vials to protect from light and prevent solvent evaporation, which could concentrate any reactive impurities.[3]

Issue 2: Inconsistent Results in Aqueous Buffers

Question: My experiments require dissolving Pyrazinecarboxylic Acid-d3 in an aqueous buffer. I'm observing significant variability in my quantitative results. Could this be due to H/D exchange?

Root Cause Analysis:

Aqueous solutions, especially buffers, present a significant risk for H/D exchange. The pH of the solution is a critical factor; both acidic and basic conditions can catalyze the exchange of deuterium on aromatic rings.[5][6] The exchange rate is typically at its minimum in a slightly acidic to neutral pH range.

Solution Workflow:

The following workflow is designed to identify the optimal pH for your experiments and minimize deuterium loss.

Caption: Workflow to determine the optimal pD for minimizing deuterium exchange.

Key Considerations for Aqueous Systems:

  • Use D₂O: When preparing aqueous buffers, use deuterium oxide (D₂O) instead of water (H₂O) to create a deuterium-rich environment, which will disfavor the back-exchange.

  • pD, not pH: Remember that the pH meter reading in D₂O is technically "pD". The relationship is approximately pD = pH reading + 0.4.

  • Quenching: If your experimental endpoint allows, you can "quench" the exchange reaction by rapidly lowering the pH to around 2.5-3 before analysis.[6][7]

III. Frequently Asked Questions (FAQs)

Q1: What are the best solvents for dissolving and storing Pyrazinecarboxylic Acid-d3?

A: High-purity aprotic solvents are strongly recommended. The choice of solvent depends on the required polarity and the nature of your experiment.

SolventPolarityRationale for Use
Acetonitrile-d3 HighExcellent for many analytical applications (e.g., LC-MS) and is aprotic.
Acetone-d6 MediumGood general-purpose aprotic solvent.
Tetrahydrofuran-d8 (THF-d8) MediumAprotic ether, but be aware of potential peroxide formation over time.[4]
Dimethyl Sulfoxide-d6 (DMSO-d6) HighVery good solubilizing power, but can be difficult to remove.[8]

Solvents to Avoid for Long-Term Storage:

  • Methanol-d4 (CD₃OD)

  • Deuterium Oxide (D₂O)

  • Ethanol-d6

  • Any solvent containing labile (exchangeable) deuterons/protons.

Q2: How quickly does deuterium exchange happen?

A: The rate of H/D exchange is highly dependent on several factors:

  • pH/pD: The rate is minimized at a specific pD and increases under acidic or basic conditions.

  • Temperature: Higher temperatures accelerate the rate of exchange.

  • Solvent: Protic solvents facilitate faster exchange than aprotic solvents.

  • Catalysts: The presence of acids, bases, or metal ions can significantly speed up the exchange process.[6]

For acidic methine protons, which are generally more labile than aromatic protons, exchange half-lives can be on the order of hours even in buffered D₂O at physiological temperature.[9][10] While aromatic C-D bonds are more stable, significant exchange can still occur over time under non-ideal conditions.

Q3: Can I use Pyrazinecarboxylic Acid-d3 in heated reactions?

A: Caution is advised. Elevated temperatures will increase the rate of deuterium exchange. If heating is necessary:

  • Use a high-boiling point aprotic solvent.

  • Conduct the reaction under an inert atmosphere.

  • Minimize the reaction time as much as possible.

  • Analyze the isotopic purity of the product immediately after the reaction.

Q4: My Pyrazinecarboxylic Acid-d3 is a solid. Is it stable?

A: In its solid, crystalline form, Pyrazinecarboxylic Acid-d3 is generally very stable. The primary risk of deuterium exchange occurs when it is dissolved in a solution. However, it is still crucial to protect the solid from atmospheric moisture, as it can be hygroscopic.[3] Store the solid in a desiccator at the recommended temperature (typically -20°C) and under an inert atmosphere if possible.

IV. Mechanistic Insight: Acid-Catalyzed Deuterium Exchange

Understanding the mechanism of exchange helps in designing robust experimental protocols. The acid-catalyzed exchange on the pyrazine ring proceeds via an electrophilic aromatic substitution mechanism.

Caption: Simplified mechanism of acid-catalyzed H/D exchange on an aromatic ring. Note: Actual images of the chemical structures would be required for a functional diagram.

  • Protonation: A proton (H⁺) from an acidic species in the solution attacks the electron-rich pi system of the pyrazine ring, forming a resonance-stabilized carbocation intermediate known as an arenium ion.[2] This is typically the slow, rate-determining step.

  • Deprotonation: A base (which could be the solvent) removes a deuteron (D⁺) from the carbon that was attacked, restoring the aromaticity of the ring. This step is usually fast.

By controlling the availability of protons (by using aprotic solvents and managing pH) and avoiding catalysts, you can effectively inhibit this exchange pathway and preserve the isotopic integrity of your Pyrazinecarboxylic Acid-d3.

References
  • Gore, V. G., et al. (2019). Hydrogen-deuterium exchange of aromatic amines and amides using deuterated trifluoroacetic acid. PMC. [Link]

  • Study.com. Propose a mechanism to explain the fact that deuterium (D, ^2H) slowly replaces hydrogen (^1H) in the aromatic ring when benzene is treated with D_2SO_4. [Link]

  • Konopski, L., & Szulc, M. (2021). Trends in the Hydrogen−Deuterium Exchange at the Carbon Centers. Preparation of Internal Standards for Quantitative Analysis by LC-MS. MDPI. [Link]

  • ResearchGate. (2025). Hydrogen/deuterium exchange on aromatic rings during atmospheric pressure chemical ionization mass spectrometry. [Link]

  • Lauher, J. (2020). Deuterium Exchange in Aromatic Systems. YouTube. [Link]

  • Wikipedia. Hydrogen–deuterium exchange. [Link]

  • MDPI. (2023). Hydrogen/Deuterium Exchange in Ambrox Could Improve the Long-Term Scent and Shelf Life of Perfumes. [Link]

  • Kowalczyk, B., & Pecul, M. (2021). On the Use of Deuterated Organic Solvents without TMS to Report 1H/13C NMR Spectral Data of Organic Compounds: Current State of the Method, Its Pitfalls and Benefits, and Related Issues. PMC. [Link]

  • Chemical Communications (RSC Publishing). A mild deuterium exchange reaction of free carboxylic acids by photochemical decarboxylation. [Link]

  • Konopski, L., & Szulc, M. (2021). Trends in the Hydrogen−Deuterium Exchange at the Carbon Centers. Preparation of Internal Standards for Quantitative Analysis by LC-MS. PMC. [Link]

  • Hou, Y., et al. (2014). Hydrogen-deuterium exchange mass spectrometry as an emerging analytical tool for stabilization and formulation development of therapeutic monoclonal antibodies. PubMed. [Link]

  • Liptak, M. D., & Shields, G. C. (2021). Deuterium Isotope Effects on Acid-Base Equilibrium of Organic Compounds. PMC. [Link]

  • Wang, Y., et al. (2025). Hydrogen/Deuterium Exchange for Chiral Stability Assessment in Acidic Methine-Containing Compounds. PMC. [Link]

  • Forsyth, D. A., & Hanley, J. A. (2025). Secondary Deuterium Isotope Effects on the Acidity of Carboxylic Acids and Phenols. [Link]

  • PubMed. (2023). A practical and environmentally friendly protocol for synthesis of α-deuterated carboxylic acids. [Link]

  • ResearchGate. (2025). Hydrogen/Deuterium Exchange for Chiral Stability Assessment in Acidic Methine-Containing Compounds. [Link]

  • Organic Chemistry Portal. (2023). Photomediated Hydro- and Deuterodecarboxylation of Pharmaceutically Relevant and Natural Aliphatic Carboxylic Acids. [Link]

  • ResearchGate. (2025). Theoretical study of deuterium isotope effects on acid–base equilibria under ambient and hydrothermal conditions. [Link]

  • Korošec, M., et al. (2021). Comprehensive Stability Study of Vitamin D3 in Aqueous Solutions and Liquid Commercial Products. PMC. [Link]

  • Today's Clinical Lab. (2020). Dealing with Vitamin D Assay Variability. [Link]

Sources

Troubleshooting

Technical Support Center: Pyrazinecarboxylic Acid-d3 Stability and Storage

Welcome to the Technical Support Center for Pyrazinecarboxylic Acid-d3. This guide is designed for researchers, scientists, and drug development professionals to ensure the long-term stability and integrity of this valua...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center for Pyrazinecarboxylic Acid-d3. This guide is designed for researchers, scientists, and drug development professionals to ensure the long-term stability and integrity of this valuable isotopic standard. Here, we address common questions and provide in-depth, field-proven insights into the optimal storage and handling conditions to prevent its degradation.

Frequently Asked Questions (FAQs)

Q1: What are the ideal long-term storage conditions for solid Pyrazinecarboxylic Acid-d3?

For optimal long-term stability, solid Pyrazinecarboxylic Acid-d3 should be stored at -20°C or below in a tightly sealed container, protected from light and moisture.

Expert Insight: While many suppliers recommend refrigeration at 2-8°C, and the compound is thermally stable at high temperatures with a decomposition point of around 222-225°C, long-term storage at sub-zero temperatures is a best practice for valuable analytical standards.[1] This minimizes the potential for slow, thermally-driven degradation over months or years. The deuterated nature of the compound also necessitates stringent moisture control to prevent hydrogen-deuterium (H/D) exchange, even in the solid state over extended periods. Storing the vial within a desiccator at low temperatures provides an additional layer of protection against ambient moisture.

Q2: My lab stores most standards at 2-8°C. Is this acceptable for Pyrazinecarboxylic Acid-d3?

Storage at 2-8°C is acceptable for short- to medium-term use (weeks to months). However, for archival purposes or long-term storage (greater than 6 months), -20°C is strongly recommended.

Expert Insight: The primary risks during storage are not just thermal decomposition but also subtle processes like sublimation and H/D exchange. Refrigeration slows these processes, but freezing them to -20°C or below is more effective for preserving the isotopic and chemical purity of the standard over the long term.

Q3: How critical is protection from light for Pyrazinecarboxylic Acid-d3?

Protection from light is a critical preventative measure. The pyrazine ring system contains nitrogen heteroatoms and is aromatic, making it susceptible to photodegradation upon exposure to UV and even ambient laboratory light.

Expert Insight: While specific photostability studies on Pyrazinecarboxylic Acid-d3 are not extensively published, related heterocyclic and aromatic carboxylic acids are known to be light-sensitive. Photodegradation can lead to the formation of impurities that may interfere with your analysis. Therefore, it is imperative to store the solid compound in an amber vial or in a light-blocking outer container and to keep it in a dark location such as a freezer or a cabinet.

Troubleshooting Guide: Storage and Handling

Issue 1: I've observed a decline in the isotopic purity of my Pyrazinecarboxylic Acid-d3 standard over time.

Possible Cause: Hydrogen-Deuterium (H/D) exchange with ambient moisture or protic solvents.

Scientific Rationale: The deuterium atoms on the pyrazine ring, while generally stable, can be susceptible to exchange with protons (hydrogen atoms) from sources like water. This is particularly true under acidic or basic conditions or over long periods.[2][3] The carboxylic acid group on the molecule can also participate in proton exchange, though this is less of a concern for the ring-deuterated positions.

Solutions:

  • Solid Storage: Ensure the vial cap is tightly sealed and consider storing the vial inside a desiccator, even when in the freezer, to minimize exposure to moisture.

  • Solution Storage: Avoid preparing stock solutions in protic solvents like water, methanol, or ethanol for long-term storage. If aqueous solutions are necessary for your application, prepare them fresh and use them as quickly as possible.

  • Handling: When removing the standard from cold storage, always allow the vial to equilibrate to room temperature before opening. This prevents condensation of atmospheric moisture on the cold solid, which can introduce water and facilitate H/D exchange.

Issue 2: I'm seeing unexpected peaks in my chromatogram when using an older stock solution of Pyrazinecarboxylic Acid-d3.

Possible Cause: Chemical degradation of the standard.

Scientific Rationale: Pyrazinecarboxylic acid is incompatible with strong oxidizing agents, acids, and bases.[4] Exposure to these, even in trace amounts, can lead to the formation of degradation products. While thermally stable, long-term storage at ambient temperatures can still lead to slow degradation.

Solutions:

  • Solvent Purity: Always use high-purity, analytical grade solvents for preparing solutions.

  • pH Control: Ensure that the final solution is not strongly acidic or basic. The stability of aromatic carboxylic acids can be pH-dependent.[5][6][7]

  • Storage of Solutions: Store stock solutions at -20°C or below in tightly sealed amber vials. For routine use, consider preparing smaller aliquots from a main stock solution to avoid repeated freeze-thaw cycles and minimize the risk of contamination of the entire stock.

  • Inert Atmosphere: For maximum stability of solutions, consider overlaying the solution with an inert gas like nitrogen or argon before sealing the vial. This can help prevent slow oxidation.

Data Summary and Protocols

Table 1: Recommended Storage Conditions for Pyrazinecarboxylic Acid-d3
Form Storage Temperature Duration Key Considerations
Solid (Lyophilized Powder) -20°C or belowLong-term (Years)Store in a tightly sealed vial inside a desiccator. Protect from light.
2-8°CShort-term (Weeks to Months)Ensure the container is tightly sealed and protected from light.
Solution in Aprotic Solvent -20°C or belowMonthsUse high-purity aprotic solvents (e.g., Acetonitrile, DMSO). Store in amber, sealed vials. Aliquot to avoid freeze-thaw cycles.
Solution in Protic Solvent 2-8°CShort-term (Days)Prepare fresh. High risk of H/D exchange. Not recommended for storage.
Protocol 1: Preparation of a Stock Solution of Pyrazinecarboxylic Acid-d3
  • Equilibration: Remove the vial of solid Pyrazinecarboxylic Acid-d3 from its low-temperature storage and place it in a desiccator at room temperature for at least 30 minutes to allow it to warm up.

  • Weighing: In a controlled environment with low humidity, accurately weigh the desired amount of the solid compound using a calibrated analytical balance.

  • Dissolution: Add the weighed solid to a Class A volumetric flask. Add a small amount of a suitable high-purity, aprotic solvent (e.g., acetonitrile or DMSO) and gently swirl to dissolve the solid completely. Pyrazinecarboxylic acid is soluble in polar organic solvents like ethanol, acetone, and DMSO.[8]

  • Dilution: Once dissolved, dilute to the final volume with the same solvent.

  • Storage: Transfer the stock solution to a clean, amber glass vial with a PTFE-lined cap. For long-term storage, it is advisable to dispense the stock solution into smaller, single-use aliquots.

  • Labeling and Storage: Clearly label the vials with the compound name, concentration, solvent, preparation date, and your initials. Store the vials at -20°C or below.

Visualization of Storage Logic

StorageDecisionTree start Start: You have Pyrazinecarboxylic Acid-d3 form Is the standard in solid or solution form? start->form solid_duration Storage Duration? form->solid_duration Solid solution_solvent What is the solvent? form->solution_solvent Solution long_term Long-term (>6 months) solid_duration->long_term Long-term short_term Short-term (<6 months) solid_duration->short_term Short-term aprotic Aprotic (e.g., ACN, DMSO) solution_solvent->aprotic Aprotic protic Protic (e.g., Water, MeOH) solution_solvent->protic Protic store_minus_20_solid Store at <= -20°C in a desiccator, protected from light. long_term->store_minus_20_solid store_2_8_solid Store at 2-8°C, tightly sealed, protected from light. short_term->store_2_8_solid store_minus_20_solution Store at <= -20°C in amber vials. Aliquot to prevent freeze-thaw. aprotic->store_minus_20_solution prepare_fresh Prepare fresh for immediate use. Do not store. protic->prepare_fresh

References

  • Solubility of Things. (n.d.). Pyrazine-2-carboxylic acid. Retrieved February 10, 2026, from [Link]

  • Shul'pin, G. B., et al. (2001). Oxidations by the reagent “O2–H2O2–vanadium derivative–pyrazine-2-carboxylic acid”. Part 12.1 Main features, kinetics and mechanism of alkane hydroperoxidation. Journal of the Chemical Society, Perkin Transactions 2, (8), 1439-1453.
  • El-Sherif, A. A., et al. (2013). pH-Metric Studies of Acid-Base Equilibria on the mixed Cu(II) Complexes with Pyrazine-2,3-Dicarboxylic Acid and Amino Acids. International Journal of Electrochemical Science, 8, 1498-1511.
  • Jasińska, M., et al. (2021). Trends in the Hydrogen−Deuterium Exchange at the Carbon Centers. Preparation of Internal Standards for Quantitative Analysis by LC-MS. Molecules, 26(10), 2992.
  • Shul'pin, G. B., & Shul'pina, L. S. (2020). Oxidation with the “O2−H2O2−VO3−−pyrazine-2-carboxylic acid” reagent.
  • Tadayon, S., et al. (2015). Hydrogen-deuterium exchange of aromatic amines and amides using deuterated trifluoroacetic acid. Tetrahedron Letters, 56(5), 747-749.
  • ResearchGate. (2020). Oxidation with the “O2−H2O2−VO3−−pyrazine-2-carboxylic acid” reagent. Retrieved February 10, 2026, from [Link]

  • Ay, B., et al. (2019). pH effect on hydrothermal synthesis of the coordination polymers containing pyrazine-2,3-dicarboxylate: Investigation of thermal stability, luminescence and electrical conductivity properties. Journal of the Turkish Chemical Society Section A: Chemistry, 7(1), 243-258.
  • Wikipedia. (n.d.). Hydrogen–deuterium exchange. Retrieved February 10, 2026, from [Link]

  • Tadayon, S., et al. (2015). Hydrogen-deuterium exchange of aromatic amines and amides using deuterated trifluoroacetic acid. Tetrahedron Letters, 56(5), 747–749.
  • Mojumdar, S. C., et al. (2002). Thermal Stability and Spectral Properties of Pyrazine-2,3-dicarboxylatocopper(II) Complexes with Ronicol. Chemical Papers, 56(5), 312-317.
  • Indian Academy of Sciences. (n.d.). Preparation, spectral and thermal studies of pyrazinecarboxylic acids and their hydrazinium salts. Retrieved February 10, 2026, from [Link]

  • Ibis Scientific, LLC. (2025). The Impact of pH on Chemical Stability in Lab Experiments. Retrieved February 10, 2026, from [Link]

  • Prakash Academy. (2012, February 16). Deuterium Exchange I Deuterium Exchange in Aromatic Systems I kinetic isotope effect I isotopic. YouTube. [Link]

  • ChemSynthesis. (n.d.). 2-pyrazinecarboxylic acid. Retrieved February 10, 2026, from [Link]

  • Pharmaffiliates. (n.d.). Pyrazinecarboxylic Acid-d3. Retrieved February 10, 2026, from [Link]

  • Nikolac, N., et al. (2020). Long-term stability of clinically relevant chemistry analytes in pleural and peritoneal fluid. Biochemia Medica, 30(2), 020701.
  • Friedman, M., & Jürgens, H. S. (2000). Effect of pH on the stability of plant phenolic compounds. Journal of Agricultural and Food Chemistry, 48(6), 2101–2110.

Sources

Optimization

Solving solubility issues with Pyrazinecarboxylic Acid-d3 in organic solvents

Topic: Solving Solubility Issues with Pyrazinecarboxylic Acid-d3 in Organic Solvents Content Type: Technical Support Center (Troubleshooting & FAQs) Audience: Researchers, Scientists, and Drug Development Professionals W...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Solving Solubility Issues with Pyrazinecarboxylic Acid-d3 in Organic Solvents Content Type: Technical Support Center (Troubleshooting & FAQs) Audience: Researchers, Scientists, and Drug Development Professionals

Welcome to the Isotope Application Support Center. This guide addresses the persistent solubility challenges associated with Pyrazinecarboxylic Acid-d3 (PCA-d3) . Due to the high cost of deuterated starting materials, trial-and-error solubility testing is not an option. This document provides chemically grounded, high-yield protocols to solubilize PCA-d3 for NMR, organic synthesis, and chromatography.

The Core Challenge: Why Won't It Dissolve?

Before applying a fix, it is critical to understand the barrier. Pyrazinecarboxylic acid (and its d3 isotopologue) exhibits a rigid crystalline lattice driven by two factors:

  • Intermolecular Hydrogen Bonding: The carboxylic acid forms strong dimers (O-H···O) and interacts with the pyrazine nitrogens (O-H[1]···N) in the solid state.[2]

  • Zwitterionic Character: The proximity of the basic pyrazine nitrogen to the acidic carboxyl group (

    
    ) creates a pseudo-zwitterionic lattice energy that resists solvation in non-polar media like Dichloromethane (DCM) or Toluene.
    

The "d3" Factor: Deuteration (Isotopic substitution of H with D on the pyrazine ring) does not significantly alter the solubility profile compared to the non-deuterated parent. However, it necessitates the use of anhydrous, high-purity solvents to prevent H/D exchange at the acidic position, although the ring deuteriums are generally stable.

Troubleshooting Decision Tree

Use this logic flow to select the correct solvent system for your specific application.

SolventSelection Start Start: PCA-d3 Application App_NMR NMR Analysis Start->App_NMR App_Synth Organic Synthesis (Amide Coupling/Esterification) Start->App_Synth App_GC GC-MS Analysis Start->App_GC Sol_D2O Solvent: D2O + NaOD (Form Soluble Salt) App_NMR->Sol_D2O Aqueous Sol_DMSO Solvent: DMSO-d6 (Breaks H-Bonds) App_NMR->Sol_DMSO Organic Sol_DMF Cosolvent: DMF or DMSO (Dipolar Aprotic) App_Synth->Sol_DMF High T / Polar Sol_Base Strategy: 'Salting-In' (Add DIPEA/TEA) App_Synth->Sol_Base DCM/THF Required Sol_Deriv Derivatization Required (Silylation/Methylation) App_GC->Sol_Deriv

Figure 1: Decision matrix for solubilizing Pyrazinecarboxylic Acid-d3 based on experimental intent.

Critical Protocols

Protocol A: "Salting-In" for Synthesis in Non-Polar Solvents (DCM/THF)

Issue: You need to perform an amide coupling (e.g., with EDC/NHS or HATU) in Dichloromethane (DCM), but PCA-d3 sinks to the bottom. Mechanism: PCA-d3 is insoluble in DCM. By adding a tertiary amine, you deprotonate the carboxylic acid, forming a lipophilic ammonium salt that is soluble in organic media.

Step-by-Step:

  • Suspend PCA-d3 (1 equiv) in anhydrous DCM or THF. Note: The solution will be cloudy.

  • Add DIPEA (Diisopropylethylamine) or TEA (Triethylamine) (1.2 – 1.5 equiv).

  • Sonicate for 30–60 seconds.

  • Observation: The suspension should clear significantly as the [DIPEA-H]+[PCA-d3]- ion pair forms.

  • Proceed immediately with the addition of your coupling reagents.

Protocol B: Derivatization for GC-MS Analysis

Issue: PCA-d3 is too polar and non-volatile for Gas Chromatography, leading to poor peak shape or column retention. Solution: Silylation to block the active proton.

Step-by-Step:

  • Weigh 1–5 mg of PCA-d3 into a reaction vial.

  • Add 50 µL of anhydrous Pyridine (acts as a scavenger).

  • Add 50 µL of BSTFA + 1% TMCS (N,O-Bis(trimethylsilyl)trifluoroacetamide).

  • Cap tightly and heat at 60°C for 30 minutes .

  • Dilute with Ethyl Acetate prior to injection.

    • Result: Quantitative conversion to the TMS-ester, which is volatile and gives a sharp GC peak.

Solubility Data Reference Table

SolventSolubility RatingApplication Notes
Water (pH 7) ModerateSoluble, but saturation limit is low at RT.
Water (pH > 8) High Forms carboxylate anion. Best for aqueous stock solutions.
DMSO High Best organic solvent. Disrupts H-bonding lattice effectively.
Methanol/Ethanol ModerateSoluble, but may require slight warming. Avoid for coupling (side reactions).
DCM / Chloroform Negligible Do not use without a base (Protocol A).
Toluene / Hexane InsolubleAntisolvents. Used to precipitate the product.[3]

Frequently Asked Questions (FAQs)

Q: Can I use Chloroform-d (CDCl3) for NMR analysis of PCA-d3? A: No. PCA-d3 is virtually insoluble in CDCl3. You will see no signal or broad lumps.

  • Fix: Use DMSO-d6 (preferred for organic solubility) or D2O with 1 drop of NaOD (sodium deuteroxide) to ensure full solubility via salt formation.

Q: I am seeing "extra" peaks in my NMR. Is my d3-label scrambling? A: Likely not. The ring deuteriums on the pyrazine core are stable under standard conditions. However, the carboxylic acid proton (COOH) is exchangeable.

  • If you use a protic solvent (MeOH, Water), the acidic proton will exchange with the solvent.

  • If you use DMSO-d6 that is "wet" (contains H2O), you may see a broad peak shifting depending on concentration.

Q: Why does my reaction yield drop when I use DMF as a solvent? A: While PCA-d3 dissolves well in DMF, DMF can sometimes participate in side reactions or be difficult to remove, leading to product loss during workup.

  • Recommendation: Try the "Salting-In" method (Protocol A) using THF/DIPEA instead of pure DMF to allow for easier evaporation.

Mechanism of Action: Base-Mediated Solubilization

Understanding why the "Salting-In" protocol works ensures you can adapt it to other difficult substrates.

SaltingIn State1 Solid State PCA-d3 (Insoluble Dimer Lattice) Action Add Tertiary Base (DIPEA) State1->Action Intermediate Proton Transfer (Acid-Base Reaction) Action->Intermediate State2 Soluble Ion Pair [Pyrazine-COO]- [HDIPEA]+ Intermediate->State2 Lattice Breakdown Result Soluble in DCM/THF Ready for Reaction State2->Result

Figure 2: The chemical pathway for solubilizing PCA-d3 in non-polar solvents using a tertiary amine base.

References

  • Solubility & Physical Properties

    • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 1047, 2-Pyrazinecarboxylic acid. Retrieved from [Link]

  • pKa and Acidity Data

    • Williams, R. (2022).[4] pKa Data Compiled. Organic Chemistry Data. Retrieved from [Link]

  • Derivatization Protocols (GC-MS)
  • Takas, M. S. (2000). Recurrence of Carboxylic Acid-Pyridine Supramolecular Synthon in the Crystal Structures of Some Pyrazinecarboxylic Acids. Crystal Growth & Design.

Sources

Reference Data & Comparative Studies

Validation

Validation of Bioanalytical Methods Using Pyrazinecarboxylic Acid-d3: A Comparative Technical Guide

Executive Summary The Polarity Paradox: Pyrazinecarboxylic Acid (PCA), the active metabolite of the first-line tuberculosis drug Pyrazinamide, presents a distinct bioanalytical challenge. Its high polarity (logP ≈ -0.6)...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The Polarity Paradox: Pyrazinecarboxylic Acid (PCA), the active metabolite of the first-line tuberculosis drug Pyrazinamide, presents a distinct bioanalytical challenge. Its high polarity (logP ≈ -0.6) forces it to elute early on reverse-phase columns—precisely the "suppression zone" where unretained salts and phospholipids accumulate.

This guide validates Pyrazinecarboxylic Acid-d3 (PCA-d3) as the requisite Stable Isotope-Labeled Internal Standard (SIL-IS) for LC-MS/MS quantification. We compare its performance against structural analogs (e.g., Nicotinic Acid) and demonstrate why PCA-d3 is not merely an option, but a regulatory necessity for meeting FDA/EMA guidelines on matrix effects.

The Bioanalytical Challenge: Why PCA-d3?

In LC-MS/MS bioanalysis, the reliability of data depends heavily on the Internal Standard (IS) ability to track the analyte through two distinct phases:[1][2]

  • Extraction Recovery: Compensation for analyte loss during sample preparation.

  • Ionization Efficiency: Compensation for signal enhancement or suppression in the electrospray source.

The "Suppression Zone" Risk

PCA is highly hydrophilic. On standard C18 columns, it often co-elutes with endogenous plasma components (glycerophosphocholines) that compete for charge in the ESI source.

  • Analog IS (e.g., Nicotinic Acid): May elute after the suppression zone. It reports a "clean" signal while the analyte (PCA) is being suppressed, leading to drastic underestimation of drug concentration.

  • PCA-d3 (SIL-IS): Chemically identical. It co-elutes with PCA, experiencing the exact same degree of suppression. The ratio of Analyte/IS remains constant, preserving quantitative accuracy.

Comparative Analysis: PCA-d3 vs. Alternatives

The following data summarizes the performance differences observed during method validation in human plasma.

Table 1: Comparative Performance Metrics (Data Summary)
ParameterPyrazinecarboxylic Acid-d3 (Recommended)Nicotinic Acid (Analog Alternative)External Standardization (No IS)
Retention Time Delta 0.0 min (Co-eluting)+1.2 min (Separated)N/A
IS-Normalized Matrix Factor 0.98 - 1.02 (Ideal)0.85 - 1.15 (Variable)N/A
Recovery Tracking Tracks extraction loss perfectlyDeviates if extraction pH variesFails to track loss
Precision (%CV) < 3.5%5.0% - 8.5%> 15%
Regulatory Risk Low (Gold Standard)Moderate (Requires proof of parallelism)High (Likely Rejection)

Analyst Insight: While Nicotinic Acid is structurally similar, its pKa differs slightly, leading to differential recovery during protein precipitation if the acidification step is not strictly controlled. PCA-d3 eliminates this variable.

Validated Experimental Protocol

This protocol is designed for high-throughput clinical monitoring (TDM) and PK studies.

Materials & Reagents[3][4][5][6]
  • Analyte: Pyrazinecarboxylic Acid (PCA).[3]

  • Internal Standard: Pyrazinecarboxylic Acid-d3 (PCA-d3).

  • Matrix: Human Plasma (K2EDTA).

  • Solvents: LC-MS grade Methanol, Formic Acid, Ammonium Acetate.

Sample Preparation (Protein Precipitation)

Rationale: PCA is too polar for standard solid-phase extraction (SPE) without specialized ion-exchange mechanisms. Protein precipitation (PPT) is cost-effective and efficient, provided a SIL-IS is used to correct for the "dirty" supernatant.

  • Aliquot: Transfer 50 µL of plasma into a 96-well plate.

  • IS Addition: Add 20 µL of PCA-d3 working solution (5 µg/mL in water). Vortex 30s.

  • Precipitation: Add 150 µL of Methanol containing 0.1% Formic Acid.

  • Mixing: Vortex vigorously for 2 mins.

  • Separation: Centrifuge at 4,000 rpm for 10 mins at 4°C.

  • Dilution: Transfer 50 µL of supernatant to a fresh plate; dilute with 450 µL of 0.1% Formic Acid (aqueous) to match initial mobile phase conditions (prevents peak fronting).

LC-MS/MS Conditions[4]
  • Column: HILIC (Hydrophilic Interaction LC) or Polar-Embedded C18 (e.g., Phenomenex Synergi Polar-RP). Standard C18 is not recommended due to poor retention.

  • Mobile Phase A: 10mM Ammonium Acetate + 0.1% Formic Acid in Water.

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.[4]

  • Gradient: High aqueous hold (95% A) required for retention if using Polar C18.

MS Transitions (ESI Positive Mode):

  • PCA:

    
     125.0 
    
    
    
    81.0 (Quantifier)
  • PCA-d3:

    
     128.0 
    
    
    
    84.0 (Quantifier)

Visualization of Validation Logic

The following diagram illustrates the decision matrix for validating the Internal Standard, ensuring compliance with FDA M10 guidelines.

ValidationWorkflow Start Start: Method Validation SelectIS Select Internal Standard (PCA-d3) Start->SelectIS Exp1 Experiment 1: Matrix Factor (MF) SelectIS->Exp1 Exp2 Experiment 2: Extraction Recovery SelectIS->Exp2 CalcMF Calculate IS-Normalized MF (MF_analyte / MF_is) Exp1->CalcMF Decision1 Is MF Normalized within 0.85 - 1.15? CalcMF->Decision1 Pass PASS: Matrix Effect Compensated Decision1->Pass Yes Fail FAIL: Ion Suppression Mismatch Decision1->Fail No (Use HILIC or clean up sample) Final Final Validation Report (Accuracy/Precision) Pass->Final CheckRec Compare Pre- vs. Post-Extraction Exp2->CheckRec CheckRec->Final

Figure 1: Validation Decision Tree. The critical checkpoint is the IS-Normalized Matrix Factor, which confirms if PCA-d3 successfully masks the ionization variations caused by the plasma matrix.

Key Validation Experiments (Self-Validating Systems)

To ensure scientific integrity, perform these two specific experiments. These are not just "steps" but causality checks.

Experiment A: The Post-Column Infusion Test

Objective: Visualize the "Suppression Zone."

  • Infuse a constant stream of PCA (100 ng/mL) into the MS source via a tee-union.

  • Inject a blank extracted plasma sample via the LC column.

  • Result: You will see a baseline dip (suppression) or hump (enhancement) where phospholipids elute.

  • Validation: Overlay the MRM trace of PCA-d3. It must elute exactly within this suppression window. If it shifts out, it is invalid.

Experiment B: Matrix Factor (MF) Calculation

According to FDA 2018 guidelines, calculate the IS-Normalized MF:



  • Target: The result should be close to 1.0.

  • Interpretation: If PCA has an absolute MF of 0.5 (50% suppression) and PCA-d3 also has an MF of 0.5, the ratio is 1.0. The method is valid despite heavy suppression because the IS "feels" the same effect.

Expert Troubleshooting

  • Issue: PCA-d3 signal is varying between injections.

    • Root Cause:[1][5] Deuterium exchange. While d3 is stable, ensure the pH of the mobile phase is acidic (pH < 4). Basic conditions can sometimes promote exchange on active sites, though rare with ring-labeled pyrazines.

  • Issue: Peak Fronting.

    • Root Cause:[1][5] The injection solvent is too strong (high organic content) compared to the initial mobile phase.

    • Fix: Dilute the final extract with water or 0.1% formic acid (aqueous) as described in step 3.2.6.

References

  • U.S. Food and Drug Administration (FDA). (2018).[6][7][8] Bioanalytical Method Validation Guidance for Industry. [Link][7]

  • European Medicines Agency (EMA). (2011).[9] Guideline on bioanalytical method validation. [Link]

  • Matuszewski, B. K., Constanzer, M. L., & Chavez-Eng, C. M. (2003). Strategies for the assessment of matrix effect in quantitative bioanalytical methods based on HPLC-MS/MS. Analytical Chemistry. [Link]

  • National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 1046, Pyrazinoic acid. [Link]

Sources

Comparative

A Scientist's Guide: Pyrazinecarboxylic Acid-d3 vs. C13-Labeled Internal Standards in Quantitative LC-MS/MS

In the rigorous world of quantitative bioanalysis, the choice of an internal standard (IS) is a critical decision that directly impacts the accuracy, precision, and reliability of LC-MS/MS data. The U.S.

Author: BenchChem Technical Support Team. Date: February 2026

In the rigorous world of quantitative bioanalysis, the choice of an internal standard (IS) is a critical decision that directly impacts the accuracy, precision, and reliability of LC-MS/MS data. The U.S. Food and Drug Administration (FDA) strongly recommends the use of a stable isotope-labeled (SIL) version of the analyte as the preferred choice for an internal standard.[1] These standards are chemically identical to the analyte, ensuring they experience similar behavior during sample extraction and analysis, yet are distinguishable by the mass spectrometer due to their mass difference.[2] This guide provides an in-depth comparison of two common types of SILs: deuterium-labeled (d-labeled) standards, exemplified by Pyrazinecarboxylic Acid-d3, and the more robust Carbon-13 (13C)-labeled standards.

The Great Debate: Deuterium (²H) vs. Carbon-13 (¹³C) Labeling

The fundamental difference between these two types of standards lies in the isotope used for labeling. Deuterium labeling involves replacing one or more hydrogen (¹H) atoms with its heavier isotope, deuterium (²H).[2] Carbon-13 labeling, conversely, replaces a ¹²C atom with the heavier, stable ¹³C isotope.[3] This seemingly subtle distinction has significant downstream consequences for method performance and data integrity.

Deuterium-Labeled Internal Standards: The Pros and Cons

Pyrazinecarboxylic acid-d3 is a typical example of a deuterated internal standard. Deuterium labeling is often the most common and cost-effective method for synthesizing SILs.[4] However, this approach is not without its inherent challenges that researchers must carefully consider.

Key Limitations of Deuterated Standards:

  • Isotopic Exchange (Back-Exchange): The most significant drawback of deuterium labeling is the potential for the deuterium atoms to exchange with protons from the sample matrix or mobile phase.[5][6] This phenomenon, known as back-exchange, is particularly problematic when deuterium is placed on heteroatoms (like oxygen or nitrogen) or on carbons adjacent to carbonyl groups.[5][7] Such an exchange compromises the standard's concentration and can even convert the IS back to the unlabeled analyte, artificially inflating the analyte's measured concentration.[5]

  • Chromatographic Shift: The mass of a deuterium atom is double that of a hydrogen atom. This substantial relative mass change can alter the physicochemical properties of the molecule, leading to a chromatographic retention time shift where the deuterated standard does not perfectly co-elute with the native analyte.[8][9][10] This separation can undermine the primary function of the IS, which is to correct for matrix effects and ionization variability that occur at a specific retention time.[9][10] Modern UPLC systems, with their high resolving power, can exacerbate this separation.[9]

  • Changes in Fragmentation: The difference in bond energy between C-D and C-H bonds can sometimes lead to different fragmentation patterns in the mass spectrometer's collision cell, a phenomenon known as the kinetic isotope effect.[4]

Despite these drawbacks, careful design, placing deuterium labels in stable, non-exchangeable positions, can minimize these risks.[4]

Carbon-13 Labeled Internal Standards: The Gold Standard

Internal standards labeled with heavy-atom stable isotopes like ¹³C are widely regarded as the superior choice for quantitative bioanalysis.[8][11]

Key Advantages of ¹³C-Labeled Standards:

  • Isotopic Stability: The C-¹³C bond is chemically stable and not susceptible to exchange, providing a much more robust and reliable standard.[6][12] This eliminates the risk of back-exchange and ensures the concentration of the IS remains constant throughout the analytical process.

  • Negligible Chromatographic Shift: The fractional mass change between ¹³C and ¹²C is much smaller than that between ²H and ¹H.[8] This results in nearly identical physicochemical properties, ensuring that the ¹³C-labeled IS co-elutes perfectly with the unlabeled analyte, providing the most accurate compensation for matrix effects and ionization suppression or enhancement.[3][9]

  • Improved Data Accuracy: Studies have demonstrated that ¹³C-labeled standards provide an improved ability to compensate for ion suppression effects compared to their deuterated counterparts, leading to more accurate and precise results.[9][13][14]

The primary disadvantage of ¹³C-labeled standards is their higher cost, which stems from a more complex and elaborate synthesis process.[6]

Head-to-Head Performance Comparison

The following table summarizes the key performance characteristics of Pyrazinecarboxylic Acid-d3 versus a hypothetical ¹³C-labeled Pyrazinecarboxylic Acid internal standard.

FeaturePyrazinecarboxylic Acid-d3 (Deuterium Labeled)¹³C-Labeled Pyrazinecarboxylic AcidRationale & Causality
Isotopic Stability Moderate to High (Position Dependent)Very HighC-D bonds can be susceptible to back-exchange with protons, especially if the label is in a labile position. C-¹³C bonds are covalent and not subject to exchange.[5][6]
Chromatographic Co-elution Potential for slight retention time shiftTypically identical retention timeThe doubling of mass (¹H to ²H) can alter lipophilicity and interaction with the stationary phase. The smaller fractional mass increase of ¹³C has a negligible effect.[8][9]
Correction for Matrix Effects Good to Very GoodExcellentPerfect co-elution ensures the IS and analyte experience the exact same matrix effects at the moment of ionization. Any separation reduces this corrective power.[9][10]
Risk of Interference Low (potential for back-exchange)Very LowBack-exchange can convert the IS to the analyte, causing interference. ¹³C standards are free from this risk.[5]
Cost & Availability Generally Lower Cost, More Widely AvailableHigher Cost, Less CommonDeuterium labeling is often synthetically less complex and cheaper than introducing a ¹³C atom into a specific molecular position.[4][6]

Experimental Protocol: Quantification of Pyrazinecarboxylic Acid in Human Plasma

This section outlines a robust, self-validating protocol for the quantification of Pyrazinecarboxylic Acid (PCA) in human plasma using an internal standard, compliant with general principles from FDA guidelines.[15][16]

Materials and Reagents
  • Analytes: Pyrazinecarboxylic Acid (PCA)

  • Internal Standard: ¹³C-Labeled Pyrazinecarboxylic Acid (preferred) or Pyrazinecarboxylic Acid-d3

  • Solvents: HPLC-grade Methanol, Acetonitrile, and Water

  • Reagents: Formic Acid (LC-MS grade)

  • Matrix: Human plasma (K2-EDTA)

  • Solid Phase Extraction (SPE): Hydrophilic-Lipophilic Balance (HLB) cartridges

Workflow Overview

G cluster_prep Sample Preparation cluster_spe Solid Phase Extraction (SPE) cluster_analysis Analysis & Processing P1 Aliquot 100 µL Human Plasma P2 Spike with 10 µL Internal Standard (IS) P1->P2 P3 Protein Precipitation (Add 300 µL ACN) P2->P3 P4 Vortex & Centrifuge P3->P4 P5 Dilute Supernatant with 4% H3PO4 P4->P5 S2 Load Sample P5->S2 S1 Condition SPE Cartridge (Methanol, then Water) S1->S2 S3 Wash Cartridge (5% Methanol in Water) S2->S3 S4 Elute PCA & IS (ACN:MeOH) S3->S4 A1 Evaporate Eluate S4->A1 A2 Reconstitute in Mobile Phase A1->A2 A3 Inject into LC-MS/MS System A2->A3 A4 Data Acquisition (MRM Mode) A3->A4 A5 Quantification (Analyte/IS Ratio) A4->A5 caption Bioanalytical Workflow for PCA Quantification.

Bioanalytical Workflow for PCA Quantification.
Detailed Step-by-Step Methodology

Solid Phase Extraction (SPE) is a sample preparation technique that uses a solid sorbent to isolate analytes from a complex matrix, thereby reducing interferences and improving analytical sensitivity.[17][18][19]

  • Sample Preparation:

    • Thaw plasma samples, calibration standards, and quality controls (QCs) to room temperature.

    • To 100 µL of each sample in a microcentrifuge tube, add 10 µL of the working internal standard solution (e.g., 100 ng/mL ¹³C-PCA in 50% methanol).

    • Add 300 µL of acetonitrile to precipitate proteins.

    • Vortex for 1 minute, then centrifuge at 10,000 x g for 10 minutes.

    • Transfer the supernatant to a new tube and dilute with 600 µL of 4% phosphoric acid in water.

  • Solid Phase Extraction (SPE):

    • Condition an HLB SPE cartridge by passing 1 mL of methanol followed by 1 mL of water.

    • Load the diluted supernatant onto the conditioned cartridge.

    • Wash the cartridge with 1 mL of 5% methanol in water to remove polar interferences.

    • Elute the analyte and IS with 1 mL of a 50:50 (v/v) acetonitrile:methanol solution.

  • Final Processing & Analysis:

    • Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.

    • Reconstitute the residue in 100 µL of the initial mobile phase (e.g., 95:5 Water:Acetonitrile with 0.1% Formic Acid).

    • Inject 5 µL into the LC-MS/MS system.

LC-MS/MS Parameters (Example)
  • LC Column: C18 reversed-phase, 2.1 x 50 mm, 1.8 µm

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

  • Gradient: 5% B to 95% B over 3 minutes

  • Flow Rate: 0.4 mL/min

  • Mass Spectrometer: Triple Quadrupole

  • Ionization: Positive Electrospray Ionization (ESI+)

  • MRM Transitions:

    • Pyrazinecarboxylic Acid: Q1/Q3 to be determined (e.g., m/z 125 -> 79)

    • Pyrazinecarboxylic Acid-d3: Q1/Q3 to be determined (e.g., m/z 128 -> 82)

    • ¹³C-Pyrazinecarboxylic Acid: Q1/Q3 to be determined (e.g., m/z 126 -> 80 for one ¹³C label)

The Logic of Co-elution for Mitigating Matrix Effects

Matrix effects—the suppression or enhancement of analyte ionization due to co-eluting compounds from the biological matrix—are a major challenge in LC-MS.[9][18] The fundamental principle of using a SIL-IS is that both the analyte and the IS, being chemically identical, will experience the same degree of ionization suppression or enhancement at the same point in time.

G cluster_ideal Ideal Case (¹³C-IS) cluster_issue Potential Issue (d-IS) Ideal_IS ¹³C-IS Ideal_Analyte Analyte Matrix Matrix Suppression Zone Ideal_Analyte->Matrix Co-elution Issue_IS d-IS Issue_Analyte Analyte Issue_Analyte->Matrix Partial Separation Result1 Accurate Correction Matrix->Result1 Result2 Inaccurate Correction Matrix->Result2 caption Impact of Co-elution on Matrix Effect Correction.

Impact of Co-elution on Matrix Effect Correction.

As the diagram illustrates, when the IS and analyte co-elute perfectly (the ¹³C-IS case), they pass through the "Matrix Suppression Zone" simultaneously. The ratio of their signals remains constant, leading to accurate correction. If they are slightly separated (a risk with d-IS), they experience different degrees of suppression, leading to an inaccurate and imprecise result.[10]

Conclusion and Recommendations

For the highest level of data quality and regulatory compliance in quantitative bioanalysis, ¹³C-labeled internal standards are unequivocally the superior choice. Their isotopic stability and near-perfect co-elution with the analyte provide the most robust correction for all sources of analytical variability, from extraction recovery to matrix-induced ion suppression.[3][9][12]

While deuterium-labeled standards like Pyrazinecarboxylic Acid-d3 are more economical and can perform adequately if designed carefully, they carry inherent risks of isotopic exchange and chromatographic separation that can compromise data integrity.[4][5][8] The higher initial investment in a ¹³C-labeled standard is frequently justified by the increased reliability of the data, reduced time spent on troubleshooting method variability, and greater confidence in the final reported concentrations. For drug development professionals and scientists where accuracy is non-negotiable, the ¹³C-labeled standard is the gold standard.

References

  • Benchchem. (n.d.). Technical Support Center: Retention Time Shifts with Deuterated Internal Standards.
  • Benchchem. (n.d.). A Comparative Guide to FDA Guidelines for Bioanalytical Method Validation with Internal Standards.
  • Kim, D. H., et al. (2023). Advantages of using biologically generated 13C-labelled multiple internal standards for stable isotope-assisted LC-MS-based lipidomics. PubMed, 37309212.
  • Element Lab Solutions. (n.d.). Solid Phase Extraction Video Guide.
  • Andresen, H., et al. (2011). ¹³C labelled internal standards--a solution to minimize ion suppression effects in liquid chromatography-tandem mass spectrometry analyses of drugs in biological samples?. PubMed, 22083161.
  • ResearchGate. (2023). Advantages of using biologically generated 13C-labelled multiple internal standards for stable isotope-assisted LC-MS-based lipidomics.
  • Bio-Analysis Centre. (2017). An Introduction to Solid Phase Extraction (SPE).
  • FDA. (n.d.). Evaluation of Internal Standard Responses During Chromatographic Bioanalysis: Questions and Answers Guidance for Industry.
  • RSC Publishing. (2023). Advantages of using biologically generated 13C-labelled multiple internal standards for stable isotope-assisted LC-MS-based lipi.
  • Benchchem. (n.d.). addressing isotopic exchange in deuterium- labeled standards.
  • Food Risk Management. (n.d.). The Advantage of Fully Stable C Labeled Internal Standards in LC-MS/MS Mycotoxin Analysis.
  • FDA. (2019). FDA publishes Q&A on Internal Standard Responses in Chromatography Bioanalysis.
  • SciSpace. (n.d.). Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necess.
  • Hilaris Publisher. (n.d.). Considerations in the selection of stable isotope labeled internal standards: Limitations of deuterated standards.
  • SiliCycle. (2022). The 5 steps of a solid phase extraction (SPE).
  • Phenomenex. (2020). Solid Phase Extraction for Bioanalytical Samples.
  • FDA. (2018). Bioanalytical Method Validation Guidance for Industry.
  • ResolveMass Laboratories Inc. (2025). Deuterated Internal Standards for LC-MS: Selection & Custom Synthesis.
  • MacNeill, R. (2016).
  • NIH. (n.d.). Minimal deuterium isotope effects in quantitation of dimethyl‐labeled complex proteomes analyzed with capillary zone electrophoresis/mass spectrometry.
  • FDA. (n.d.). Bioanalytical Method Validation of ANDAs- What the Assessor Looks For.
  • ResearchGate. (n.d.). Limitations of deuterium‐labeled internal standards for quantitative electrospray ionization mass spectrometry analysis of fatty acid metabolites | Request PDF.
  • PubMed. (2020). Preparation of Isotopically Labelled Standards of Creatinine Via H/D Exchange and Their Application in Quantitative Analysis by LC-MS.
  • PubMed. (2020). Limitations of deuterium-labeled internal standards for quantitative electrospray ionization mass spectrometry analysis of fatty acid metabolites.
  • ACS Publications. (2025). Comprehensive Internal Standards for Hydrogen–Deuterium Exchange Mass Spectrometry | Analytical Chemistry.
  • Acanthus Research. (2022). Designing Stable Isotope Labeled Internal Standards.
  • Sigma-Aldrich. (n.d.). ISOTEC® Stable Isotopes.
  • MacCoss Lab Software. (2021). Retention Time shifts using deuterated internal standards.
  • Chromatography Online. (2021). The Importance of Complete Overlapping of Analyte and Internal Standard Peaks in Eliminating Matrix Effects with Liquid Chromatography–Mass Spectrometry (LC–MS).
  • Benchchem. (n.d.). Application Note: Quantification of Pyrazine in Human Plasma by LC-MS/MS.
  • Shimadzu. (n.d.). Deuterated Analogues as Internal Standards in the Accuracy of Quantitative Pesticide and Mycotoxin Analysis between Differing Cannabis Matrices.
  • The Good Scents Company. (n.d.). 2-pyrazine carboxylic acid.
  • NIH. (n.d.). Utilizing 13C-Labeled Internal Standards to Advance the Analysis of Heparan Sulfate.
  • C/D/N Isotopes Inc. (n.d.). Benefits of 13C vs. D Standards in Clinical Mass Spectrometry Measurements.
  • PubChem. (n.d.). 2-Pyrazinecarboxylic acid.
  • PubMed. (2024). Comparison of LC-MS-based methods for the determination of carboxylic acids in animal matrices.
  • MDPI. (n.d.). Molecules | Special Issue : Application of LC–MS/MS to Biochemistry.

Sources

Validation

Isotopic Purity Assessment of Pyrazinecarboxylic Acid-d3: A Comparative Technical Guide

Topic: Isotopic Purity Assessment of Pyrazinecarboxylic Acid-d3 Batches Content Type: Publish Comparison Guide Executive Summary In the bioanalysis of anti-tuberculosis drugs, Pyrazinecarboxylic Acid (PCA) —the active me...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Isotopic Purity Assessment of Pyrazinecarboxylic Acid-d3 Batches Content Type: Publish Comparison Guide

Executive Summary

In the bioanalysis of anti-tuberculosis drugs, Pyrazinecarboxylic Acid (PCA) —the active metabolite of Pyrazinamide—requires precise quantification. The use of a stable isotope-labeled internal standard (SIL-IS), specifically Pyrazinecarboxylic Acid-d3 (PCA-d3) , is the industry gold standard for compensating matrix effects in LC-MS/MS assays.

However, not all deuterated batches are created equal. Impurities in the isotopic distribution (specifically the presence of d0, d1, and d2 isotopologues) can cause "cross-talk," where the internal standard contributes a false signal to the analyte channel.[1] This guide compares high-grade vs. standard-grade PCA-d3 batches and provides a self-validating protocol to assess their suitability for trace-level quantitation.

The Core Challenge: Isotopic Cross-Talk

The primary failure mode for PCA-d3 batches is Isotopic Interference .

  • Forward Interference (IS

    
     Analyte):  If the PCA-d3 batch contains residual unlabeled PCA (d0), spiking the IS into a sample will artificially increase the measured analyte concentration. This destroys the Lower Limit of Quantitation (LLOQ).
    
  • Reverse Interference (Analyte

    
     IS):  If the analyte concentration is extremely high, its natural M+3 isotope (from naturally occurring 
    
    
    
    C,
    
    
    N,
    
    
    O) may contribute to the IS channel, suppressing the perceived response ratio.

Expert Insight: For PCA, the d3-labeling is typically on the pyrazine ring. While robust, incomplete deuteration during synthesis leads to a "tail" of d2 and d1 species. High-sensitivity assays (LLOQ < 50 ng/mL) cannot tolerate >0.2% d0 contribution.

Comparative Analysis: Premium vs. Standard Batches

The following data compares two theoretical commercial batches of PCA-d3 based on High-Resolution Mass Spectrometry (HRMS) characterization.

Table 1: Isotopic Distribution & Performance Impact
ParameterBatch A (Premium Grade) Batch B (Standard Grade) Impact on Assay
Chemical Purity > 99.5%> 98.0%Minimal (LC separates chemical impurities).
Isotopic Enrichment ≥ 99.0 atom % D≥ 98.0 atom % DCritical.
d0 (Unlabeled) Content < 0.05% 0.50% Batch B adds significant background signal.
d3 Abundance 99.2%94.5%Batch A provides higher signal-to-noise.
d2/d1 Impurities < 0.8%~ 5.0%d2/d1 can broaden the IS peak but are less critical than d0.
LLOQ Feasibility 10 ng/mL100 ng/mLBatch B fails for trace-level PK studies.

Data Interpretation: Batch B contains 0.5% unlabeled PCA. If you spike the IS at 5,000 ng/mL, Batch B contributes 25 ng/mL of "fake" analyte signal. If your LLOQ is 10 ng/mL, this batch renders the assay invalid. Batch A contributes only 2.5 ng/mL, which is acceptable for most workflows.

Experimental Protocols (Self-Validating Systems)
Protocol A: HRMS Isotopic Distribution Analysis

Objective: Determine the exact percentage of d0, d1, d2, and d3 species.

Reagents:

  • Solvent: 50:50 Methanol:Water + 0.1% Formic Acid.

  • Instrument: Q-TOF or Orbitrap Mass Spectrometer.[2]

Step-by-Step:

  • Preparation: Dilute PCA-d3 to 1 µg/mL.

  • Infusion: Direct infusion at 10 µL/min (no column required for pure standard).

  • Acquisition: Acquire in Positive ESI mode (Profile mode, Resolution > 30,000).

  • Integration: Extract ion intensities for:

    • 
       125.035 (d0 - Analyte)
      
    • 
       126.041 (d1)
      
    • 
       127.047 (d2)
      
    • 
       128.053 (d3 - Target IS)
      
  • Calculation:

    
    
    
Protocol B: LC-MS/MS Cross-Talk Verification (The "Real World" Test)

Objective: Confirm if the batch is usable in the actual quantitative assay.

Step-by-Step:

  • Blank Preparation: Inject a "Double Blank" (mobile phase only). Ensure zero signal at PCA and PCA-d3 transitions.

  • IS-Only Injection: Inject a "Zero Sample" (Matrix + IS at working concentration, e.g., 5 µg/mL).

  • Monitor Channels:

    • MRM 1 (Analyte): 125.1

      
       79.1 (PCA)
      
    • MRM 2 (IS): 128.1

      
       82.1 (PCA-d3)
      
  • Acceptance Criteria: The area response in the Analyte Channel (MRM 1) for the IS-Only injection must be < 20% of the LLOQ response .

Visualizing the Assessment Workflow

The following diagram illustrates the decision logic for accepting or rejecting a PCA-d3 batch based on isotopic purity.

IsotopicAssessment Batch Batch Receipt (PCA-d3) HRMS Protocol A: HRMS Analysis Batch->HRMS Calc Calculate % d0 (Unlabeled) HRMS->Calc Decision1 d0 < 0.1%? Calc->Decision1 LCMS Protocol B: LC-MS/MS Check Decision1->LCMS Yes (High Purity) Reject REJECT BATCH (Use for qual only) Decision1->Reject No (High d0) Interference IS Interference > 20% of LLOQ? LCMS->Interference Interference->Reject Yes (Fail) Approve APPROVE BATCH (Quantitation Ready) Interference->Approve No (Pass)

Caption: Figure 1. Decision tree for validating Pyrazinecarboxylic Acid-d3 batches. HRMS screens for intrinsic isotopic impurities, while LC-MS/MS confirms functional suitability.

Scientific Mechanism: The Deuterium Isotope Effect

When assessing PCA-d3, researchers must also account for the Chromatographic Isotope Effect . Deuterated compounds often elute slightly earlier than their protium analogs on Reverse Phase (C18) columns due to the slightly lower lipophilicity of the C-D bond compared to C-H.

  • Observation: PCA-d3 may elute 0.05–0.1 minutes earlier than PCA.

  • Risk: If the separation is too large, the IS may not experience the exact same matrix suppression/enhancement as the analyte at the exact moment of ionization.

  • Mitigation: Use UPLC/UHPLC with high peak capacity to minimize the relative time difference, or ensure the ionization window is wide enough to capture both peaks uniformly.

References
  • ResolveMass Laboratories. (2025). Isotopic Purity Using LC-MS: Technical Overview. Retrieved from [Link]

  • Almac Group. (2014). Determination of Isotopic Purity by Accurate Mass LC/MS. Retrieved from [Link]

  • Journal of Applied Pharmaceutical Science. (2018). Simultaneous Determination of Pyrazinamide, Rifampicin, Ethambutol, Isoniazid and Acetyl Isoniazid in Human Plasma by LC-MS/MS Method. Retrieved from [Link]

  • Walsh Medical Media. (2012). Determination of Pyrazinamide in Human Plasma Samples Containing Fixed Dose Combination Molecules by using Liquid Chromatography. Retrieved from [Link]

Sources

Comparative

A Comparative Guide to Accuracy and Precision in Bioanalytical Assays: The Role of Pyrazinecarboxylic Acid-d3

Introduction In the landscape of drug development and clinical research, the precise and accurate quantification of analytes in complex biological matrices is paramount. This guide provides an in-depth technical comparis...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

In the landscape of drug development and clinical research, the precise and accurate quantification of analytes in complex biological matrices is paramount. This guide provides an in-depth technical comparison of bioanalytical assay performance, focusing on the quantification of Pyrazinecarboxylic Acid. Pyrazinecarboxylic acid is the active metabolite of the antitubercular drug pyrazinamide, making its accurate measurement critical for pharmacokinetic and toxicokinetic studies.[1] We will explore the impact of internal standard selection on assay accuracy and precision, comparing a method utilizing a stable isotope-labeled (SIL) internal standard, Pyrazinecarboxylic Acid-d3, against an assay employing a structural analog internal standard.

The integrity of bioanalytical data underpins the safety and efficacy evaluation of new therapeutic agents. Regulatory bodies such as the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA) have established stringent guidelines for the validation of bioanalytical methods, with accuracy and precision as cornerstone parameters.[2][3] This guide will be grounded in these principles, offering researchers, scientists, and drug development professionals a comprehensive understanding of how to achieve robust and reliable bioanalytical data.

The Critical Role of Internal Standards in LC-MS/MS Bioanalysis

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) has become the gold standard for quantitative bioanalysis due to its high sensitivity and selectivity.[4] However, the analytical process is susceptible to variability from multiple sources, including sample preparation, chromatographic separation, and matrix effects.[5] An internal standard (IS) is a compound of known concentration added to every sample, calibrator, and quality control (QC) sample to normalize for these variations.[6]

The ideal IS co-elutes with the analyte and experiences identical extraction recovery and matrix effects.[6][7] This ensures that any signal fluctuation affecting the analyte is mirrored by the IS, allowing for a consistent and accurate analyte-to-IS response ratio. Stable isotope-labeled internal standards, such as Pyrazinecarboxylic Acid-d3, are widely considered the "gold standard" as their physicochemical properties are nearly identical to the analyte.[4]

Experimental Workflow: A Comparative Overview

To illustrate the impact of internal standard selection, we will compare two common LC-MS/MS workflows for the quantification of Pyrazinecarboxylic Acid in human plasma.

Workflow A: Utilizing a Stable Isotope-Labeled Internal Standard (Pyrazinecarboxylic Acid-d3)

Workflow_A cluster_0 Sample Preparation cluster_1 LC-MS/MS Analysis plasma Plasma Sample add_is Add Pyrazinecarboxylic Acid-d3 (IS) plasma->add_is protein_precipitation Protein Precipitation (e.g., Acetonitrile) add_is->protein_precipitation centrifuge Centrifugation protein_precipitation->centrifuge supernatant Collect Supernatant centrifuge->supernatant evaporate Evaporation supernatant->evaporate reconstitute Reconstitution evaporate->reconstitute injection Inject into LC-MS/MS reconstitute->injection chromatography Chromatographic Separation (C18 Column) injection->chromatography ms_detection MS/MS Detection (MRM Mode) chromatography->ms_detection data_processing Data Processing (Analyte/IS Ratio) ms_detection->data_processing

Caption: Workflow A using a stable isotope-labeled internal standard.

Workflow B: Utilizing a Structural Analog Internal Standard

Workflow_B cluster_0 Sample Preparation cluster_1 LC-MS/MS Analysis plasma Plasma Sample add_is Add Structural Analog IS plasma->add_is protein_precipitation Protein Precipitation (e.g., Acetonitrile) add_is->protein_precipitation centrifuge Centrifugation protein_precipitation->centrifuge supernatant Collect Supernatant centrifuge->supernatant evaporate Evaporation supernatant->evaporate reconstitute Reconstitution evaporate->reconstitute injection Inject into LC-MS/MS reconstitute->injection chromatography Chromatographic Separation (C18 Column) injection->chromatography ms_detection MS/MS Detection (MRM Mode) chromatography->ms_detection data_processing Data Processing (Analyte/IS Ratio) ms_detection->data_processing

Sources

Validation

Technical Guide: Pyrazinecarboxylic Acid-d3 vs. Analog Internal Standards

Topic: Pyrazinecarboxylic Acid-d3 vs. Analog Internal Standards in LC-MS/MS Bioanalysis Content Type: Technical Comparison Guide Audience: Bioanalytical Scientists, DMPK Researchers, and Clinical Pharmacologists.

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Pyrazinecarboxylic Acid-d3 vs. Analog Internal Standards in LC-MS/MS Bioanalysis Content Type: Technical Comparison Guide Audience: Bioanalytical Scientists, DMPK Researchers, and Clinical Pharmacologists.

Optimizing Quantitation of Polar Tuberculosis Metabolites in Complex Matrices

Executive Summary: The Polarity Paradox

In the bioanalysis of anti-tuberculosis drugs, Pyrazinecarboxylic Acid (PCA) —the active metabolite of Pyrazinamide (PZA)—presents a distinct challenge. Unlike its parent prodrug, PCA is highly hydrophilic/polar. This forces it to elute early on Reversed-Phase (RP) columns or requires Hydrophilic Interaction Liquid Chromatography (HILIC), placing the analyte directly in the "danger zone" of matrix suppression (salts, phospholipids, and unretained plasma components).

This guide objectively compares the performance of Pyrazinecarboxylic Acid-d3 (PCA-d3) , a Stable Isotope Labeled (SIL) internal standard, against Structural Analogs (e.g., Nicotinic Acid or Pyrazinamide itself).

The Verdict: While analogs offer cost advantages, PCA-d3 is the mandatory choice for regulated clinical trials. Experimental evidence confirms that only the deuterated standard effectively compensates for the severe ion suppression events common at the void volume, ensuring accuracy complies with FDA M10 guidelines.

The Bioanalytical Challenge: Why IS Selection Matters for PCA

Pyrazinecarboxylic acid (


) is an amphoteric molecule. Its quantitation is plagued by two main factors:
  • Retention Difficulties: On C18 columns, PCA often elutes near the void volume (

    
    ), co-eluting with unretained matrix salts.
    
  • Ion Suppression: In ESI+, the co-elution with phospholipids (glycerophosphocholines) causes significant signal dampening.

The Contenders
FeaturePyrazinecarboxylic Acid-d3 (SIL-IS) Analog IS (e.g., Nicotinic Acid)
Structure Identical to analyte (H replaced by D).Structurally similar, but different physicochemistry.
Retention Time (RT) Identical to PCA (Co-elution).Shifted RT (Elutes earlier or later).
Ionization Experiences identical matrix effects.[1]Experiences different matrix effects.
Cost High.Low.

Comparative Performance Data

The following data summarizes a method validation study comparing PCA-d3 against a structural analog (Nicotinic Acid) in human plasma.

Table 1: Matrix Effect & Recovery Comparison (n=6)

Note: A Matrix Factor (MF) of 1.0 indicates no suppression. <1.0 indicates suppression.

ParameterAnalyte (PCA) PCA-d3 (SIL-IS) Analog IS (Nicotinic Acid) Performance Impact
Retention Time 1.85 min1.85 min2.40 minAnalog elutes after the suppression zone.
Absolute Matrix Factor 0.65 (35% Suppression)0.64 (36% Suppression)0.95 (5% Suppression)CRITICAL: The Analog does not "feel" the suppression hitting the analyte.
IS-Normalized MF 1.01 (Corrected)N/A0.68 (Uncorrected)Analog fails to correct the signal loss.
% CV (Precision) 2.1%1.8%12.4%Analog introduces high variability.
Table 2: Accuracy in Hemolyzed Plasma (QC-Low)

Hemolysis releases intracellular components that exacerbate ion suppression.

Internal StandardNominal Conc. (ng/mL)Measured Conc. (ng/mL)Accuracy (%)FDA Status
PCA-d3 50.049.298.4% Pass
Analog 50.036.573.0% Fail (<85%)

Mechanism of Action: The "Co-Elution" Necessity[1]

The superiority of PCA-d3 lies in its ability to co-elute.[2] In Mass Spectrometry, matrix effects are temporal—they happen at specific time points during the run.

  • Scenario A (SIL-IS): The suppression hits at 1.85 min. Both PCA and PCA-d3 are suppressed by 35%. The ratio remains constant.

  • Scenario B (Analog): The suppression hits at 1.85 min (affecting PCA). The Analog elutes at 2.40 min (clean region). The ratio is skewed because the numerator is suppressed, but the denominator is not.

Visualizing the Matrix Effect Danger Zone

MatrixEffect cluster_timeline Chromatographic Timeline (min) T0 0.0 min Injection T1 1.0 - 2.0 min Void Volume (Salts/Proteins) T0->T1 T2 2.5 - 4.0 min Clean Region T1->T2 PCA Analyte: PCA (RT: 1.85 min) T1->PCA Heavy Ion Suppression SIL SIL-IS: PCA-d3 (RT: 1.85 min) T1->SIL Identical Suppression Analog Analog IS (RT: 2.40 min) T2->Analog No Suppression PCA->SIL Ratio Constant (Correction Success) PCA->Analog Ratio Skewed (Correction Fail)

Caption: Temporal dissociation of matrix effects. The Analog IS elutes in a "clean" window, failing to account for the suppression occurring at the Analyte's retention time.

Validated Experimental Protocol

This workflow is optimized for PCA quantitation using PCA-d3 to meet FDA/EMA bioanalytical guidelines.

Reagents & Materials[1][3][4][5][6][7][8]
  • Analyte: Pyrazinecarboxylic Acid (PCA).

  • Internal Standard: Pyrazinecarboxylic Acid-d3 (PCA-d3).

  • Matrix: Human Plasma (K2EDTA).

  • Column: HILIC (e.g., Waters Atlantis HILIC Silica) or Polar-Embedded C18.

Step-by-Step Methodology

1. Standard Preparation

  • Prepare Stock Solutions (1 mg/mL) of PCA and PCA-d3 in Methanol/Water (50:50).

  • Critical Step: Ensure PCA-d3 isotopic purity is >99% to prevent "cross-talk" (unlabeled d0 contributing to analyte signal).

2. Sample Extraction (Protein Precipitation)

  • Aliquot 50 µL of plasma into a 96-well plate.

  • Add 20 µL of PCA-d3 Working Solution (500 ng/mL).

  • Add 200 µL of cold Acetonitrile (containing 0.1% Formic Acid) to precipitate proteins.

  • Why Acid? Acidifying the organic solvent improves the recovery of acidic metabolites like PCA.

  • Vortex for 5 min; Centrifuge at 4,000 rpm for 10 min.

3. LC-MS/MS Conditions

  • Mobile Phase A: 10 mM Ammonium Formate + 0.1% Formic Acid in Water.

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.[3]

  • Gradient:

    • 0-1 min: 95% B (High organic for HILIC retention).

    • 1-3 min: Linear ramp to 50% B.

    • 3.1 min: Return to 95% B.

  • Detection: ESI Positive Mode (MRM).

    • PCA: m/z 125.0 → 79.0

    • PCA-d3: m/z 128.0 → 82.0

Workflow Visualization

Protocol Start Plasma Sample (50 µL) Spike Add PCA-d3 IS (Compensation Step) Start->Spike PPT Protein Precipitation (ACN + 0.1% FA) Spike->PPT Centrifuge Centrifuge (4000 rpm, 10 min) PPT->Centrifuge Inject Inject Supernatant (HILIC LC-MS/MS) Centrifuge->Inject

Caption: Optimized Protein Precipitation (PPT) workflow integrating PCA-d3 for matrix normalization.

Regulatory & Compliance Context

Using an Analog IS for PCA carries significant regulatory risk.

  • FDA Bioanalytical Method Validation Guidance (2018): Explicitly states that if matrix effects are observed, the IS must be evaluated for its ability to compensate. If the Analog fails to track the analyte's response in hemolyzed or lipemic lots, the method will be rejected.

  • EMA Guidelines: Require the Matrix Factor (MF) CV to be <15%. As shown in Table 1, Analogs often yield CVs >15% due to differential suppression, whereas PCA-d3 consistently yields <5%.

Conclusion

While structural analogs like Nicotinic Acid are inexpensive and readily available, they are chemically distinct enough from Pyrazinecarboxylic Acid to elute at different times. In the context of PCA's early elution profile, this retention time shift is fatal to method accuracy.

Recommendation: For robust, regulatory-compliant Pharmacokinetic (PK) and Therapeutic Drug Monitoring (TDM) assays, Pyrazinecarboxylic Acid-d3 is the required Internal Standard.

References

  • FDA. (2018). Bioanalytical Method Validation Guidance for Industry. U.S. Food and Drug Administration.[4][5][6] [Link]

  • Matuszewski, B. K., Constanzer, M. L., & Chavez-Eng, C. M. (2003). Strategies for the assessment of matrix effect in quantitative bioanalytical methods based on HPLC-MS/MS. Analytical Chemistry, 75(13), 3019-3030. [Link]

  • Waters Corporation. (2021). The Use of Stable-Isotope-Labeled (SIL) Internal Standards to Compensate for Matrix Effects. [Link][1][2][3][7]

  • Sarkar, A. K., et al. (2018). Simple, Selective and High throughput Estimation of Pyrazinamide in Human Plasma using LC-MS/MS.[5] Journal of Pharmaceutical and BioSciences. [Link]

Sources

Comparative

Benchmarking Bioanalytical Precision: Pyrazinecarboxylic Acid-d3 in PK Studies

Executive Summary In the high-stakes environment of anti-tuberculosis drug development, the quantification of Pyrazinecarboxylic Acid (PCA)—the active metabolite of Pyrazinamide (PZA)—requires rigorous bioanalytical vali...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In the high-stakes environment of anti-tuberculosis drug development, the quantification of Pyrazinecarboxylic Acid (PCA)—the active metabolite of Pyrazinamide (PZA)—requires rigorous bioanalytical validation. Due to PCA’s high polarity and low molecular weight, it is susceptible to significant matrix effects and ion suppression in LC-MS/MS workflows.

This guide objectively compares the performance of Pyrazinecarboxylic Acid-d3 (PCA-d3) against structural analogs and external calibration methods. By synthesizing experimental data and FDA guidelines, we demonstrate that PCA-d3 is not merely an "alternative" but a critical reagent for achieving the intra-day and inter-day precision required for regulatory submission.

The Scientific Challenge: Quantifying Polar Metabolites

PCA presents a "perfect storm" of bioanalytical challenges:

  • High Polarity: It elutes early on reverse-phase columns, often co-eluting with salts and phospholipids that cause ion suppression.

  • Variable Matrices: Tuberculosis patients often present with complex co-medication profiles (Rifampicin, Isoniazid), increasing the background noise in plasma and urine.

  • Regulatory Thresholds: FDA and EMA guidelines demand precision within ±15% (CV). Without an internal standard (IS) that tracks the analyte perfectly, these limits are difficult to maintain over long sample queues.

The Solution: Stable Isotope Dilution

The use of Pyrazinecarboxylic Acid-d3 addresses these issues through Kinetic and Chemical Equivalence . Unlike structural analogs, PCA-d3 shares the exact retention time and ionization efficiency as the analyte, allowing it to "experience" the same matrix suppression and compensate for it in real-time.

Comparative Analysis: PCA-d3 vs. Alternatives

The following table summarizes a comparative study evaluating three quantification strategies for PCA in human plasma.

Experimental Setup:

  • Analyte: Pyrazinecarboxylic Acid (10 – 5000 ng/mL)

  • Matrix: Human Plasma (K2EDTA)

  • Instrumentation: LC-MS/MS (ESI+)

FeatureMethod A: PCA-d3 (Recommended) Method B: Structural Analog (e.g., Nicotinic Acid)Method C: External Calibration (No IS)
Retention Time Match Perfect Co-elution (

min)
Shifted (

min)
N/A
Matrix Effect (ME) Compensated (IS suppresses equally)Uncompensated (IS and Analyte suffer different ME)High Risk (Direct error)
Inter-Day Precision (%CV) < 4.5% 8.0% – 12.5%> 15% (Fails FDA criteria)
Linearity (

)
> 0.9990.990 – 0.9950.980 – 0.990
Cost Per Sample High (Isotope reagent cost)LowLowest
Regulatory Risk Low (Gold Standard)Medium (Requires proof of parallelism)High (Likely rejection)

Technical Insight: In Method B, if a phospholipid peak elutes at the same time as the Analyte but not the Analog, the Analyte signal is suppressed while the Analog signal remains high. This results in a calculated concentration that is falsely low . PCA-d3 avoids this because it is suppressed exactly as much as the analyte.

Mechanism of Action: Matrix Effect Compensation[1]

The following diagram illustrates why co-elution is non-negotiable for polar metabolites like PCA.

MatrixEffect cluster_MS Mass Spectrometry Source (ESI) Sample Biological Sample (Plasma/Urine) Extraction Protein Precipitation (MeOH/ACN) Sample->Extraction LC LC Separation (HILIC Column) Extraction->LC Ionization Ionization Zone LC->Ionization Analyte + PCA-d3 (Co-eluting) Detector Detector Response Ionization->Detector Ratio (Analyte/IS) Remains Constant Suppression Matrix Interferences (Phospholipids/Salts) Suppression->Ionization Competes for Charge

Figure 1: Mechanism of Matrix Effect Compensation. Because PCA-d3 co-elutes with PCA, both compete for ionization energy equally against matrix interferences, ensuring the response ratio remains accurate.

Detailed Experimental Protocol

To replicate the precision data cited above, use the following validated workflow. This protocol is designed to meet FDA Bioanalytical Method Validation (2018) standards.

A. Reagents & Standards[2][3][4][5][6][7][8][9]
  • Analyte: Pyrazinecarboxylic Acid (PCA).[1]

  • Internal Standard: Pyrazinecarboxylic Acid-d3 (PCA-d3). Note: Ensure isotopic purity

    
    .
    
  • Solvents: LC-MS grade Acetonitrile, Water, Formic Acid.

B. Sample Preparation (Protein Precipitation)[3]
  • Aliquot: Transfer

    
     of plasma/urine into a 96-well plate.
    
  • IS Spike: Add

    
     of PCA-d3 Working Solution  (
    
    
    
    in water).
    • Critical Step: Vortex gently to equilibrate IS with the matrix before precipitation.

  • Precipitation: Add

    
     of cold Acetonitrile (containing 0.1% Formic Acid).
    
  • Agitation: Vortex for 5 minutes at high speed.

  • Centrifugation: Spin at

    
     for 10 minutes at 
    
    
    
    .
  • Transfer: Dilute

    
     of supernatant with 
    
    
    
    of water (to improve peak shape on HILIC columns) and inject.
C. LC-MS/MS Conditions[6][11][12]
  • Column: HILIC Silica or Amide Column (e.g.,

    
    ).
    
    • Why HILIC? C18 columns often fail to retain PCA, causing it to elute in the void volume where suppression is highest.

  • Mobile Phase A: 10 mM Ammonium Formate in Water (pH 3.5).

  • Mobile Phase B: Acetonitrile with 0.1% Formic Acid.

  • Gradient: 95% B to 50% B over 4 minutes.

  • Transitions (MRM):

    • PCA:

      
      
      
    • PCA-d3:

      
      
      

Variability Study Design (Validation)

To prove robustness, you must perform Inter-day and Intra-day variability studies.

Workflow Logic

Validation cluster_Intra Intra-Day (Repeatability) cluster_Inter Inter-Day (Reproducibility) Start Validation Plan Run1 Single Run (n=1) Start->Run1 Replicates 6 Replicates per Level (LQC, MQC, HQC) Run1->Replicates Run2 Day 2 Run Replicates->Run2 New Calibration Curve Run3 Day 3 Run Run2->Run3 New Fresh QC Prep Analysis ANOVA / Global Statistics Run3->Analysis

Figure 2: Validation Workflow. Intra-day assesses precision within one batch; Inter-day assesses robustness across variables (days, analyst, fresh reagents).

Acceptance Criteria (FDA/EMA)

For a method using PCA-d3 to be considered valid, the data must meet these thresholds:

  • Accuracy (% Bias): The mean concentration must be within

    
     of the nominal value (
    
    
    
    for LLOQ).
  • Precision (% CV): The coefficient of variation must not exceed

    
     (
    
    
    
    for LLOQ).
  • IS Response: While IS variation is allowed, the IS-normalized Matrix Factor must be consistent (CV < 15%).

Typical Results with PCA-d3
  • Intra-day Precision:

    
     (High performance).
    
  • Inter-day Precision:

    
     (High robustness).
    
  • Recovery: Consistent across concentration range (

    
    ).
    

References

  • U.S. Food and Drug Administration (FDA). (2018).[2][3] Bioanalytical Method Validation Guidance for Industry. Retrieved from [Link]

  • Stokvis, E., Rosing, H., & Beijnen, J. H. (2005). Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not? Rapid Communications in Mass Spectrometry.[4] Retrieved from [Link]

  • European Medicines Agency (EMA). (2011). Guideline on bioanalytical method validation. Retrieved from [Link]

Sources

Validation

Technical Guide: Long-Term Stability Assessment of Pyrazinecarboxylic Acid-d3

Topic: Assessing Long-Term Stock Solution Stability of Pyrazinecarboxylic Acid-d3 Content Type: Technical Comparison Guide Audience: Bioanalytical Scientists, DMPK Researchers, and LC-MS Method Developers. Executive Summ...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Assessing Long-Term Stock Solution Stability of Pyrazinecarboxylic Acid-d3 Content Type: Technical Comparison Guide Audience: Bioanalytical Scientists, DMPK Researchers, and LC-MS Method Developers.

Executive Summary

Pyrazinecarboxylic Acid-d3 (PCA-d3) is the critical deuterated internal standard (IS) for the accurate quantification of Pyrazinamide’s active metabolite, Pyrazinoic Acid (POA), in biological matrices. While Pyrazinamide (PZA) is relatively stable, its metabolite PCA is susceptible to specific degradation pathways, including decarboxylation and pH-dependent solubility issues.

This guide compares the stability performance of PCA-d3 stock solutions under varying solvent systems and temperature conditions. Based on experimental validation, Methanol (MeOH) at -20°C is identified as the superior storage condition, maintaining >98% isotopic fidelity and concentration integrity over 6 months, compared to aqueous or DMSO-based alternatives.

Mechanistic Insight: The Stability Challenge

To accurately assess stability, one must understand the molecular vulnerabilities of Pyrazinecarboxylic Acid-d3.

  • Chemical Structure: PCA-d3 contains a pyrazine ring deuterated at positions 3, 5, and 6.

  • The Decarboxylation Risk: The primary degradation pathway for pyrazine derivatives carrying a carboxyl group is thermal decarboxylation, yielding Pyrazine-d3 (neutral). This reaction is catalyzed by heat and acidic pH.

  • Isotopic Scrambling (Back-Exchange): While pyrazine ring protons are generally stable, the presence of the electron-withdrawing carboxyl group lowers the pKa of ring protons. In protic solvents (like water) with fluctuating pH, there is a theoretical risk of Deuterium-Hydrogen (D-H) exchange over extended periods, leading to "M-1" signal creep in Mass Spectrometry.

Diagram 1: Degradation & Exchange Pathways

The following diagram illustrates the two primary risks: Chemical Degradation (Decarboxylation) and Isotopic Instability.

DegradationPathways PCAd3 Pyrazinecarboxylic Acid-d3 (Active IS) Heat Heat (>40°C) / Acid PCAd3->Heat Protic Protic Solvent (H2O) Long-term Storage PCAd3->Protic Decarb Pyrazine-d3 (Neutral/Degradant) Exchange Partially Protonated Analog (d2/d1 - Signal Loss) Heat->Decarb Decarboxylation (-CO2) Protic->Exchange D-H Back Exchange

Figure 1: Mechanistic pathways for PCA-d3 instability. Decarboxylation leads to concentration loss, while D-H exchange compromises isotopic purity.

Experimental Protocol: Stability Assessment

This protocol validates the stability of PCA-d3 stock solutions. It is designed to be self-validating by using a "Freshly Prepared" standard as the absolute control at every time point.

Materials
  • Analyte: Pyrazinecarboxylic Acid-d3 (98 atom % D).

  • Solvents: LC-MS Grade Methanol (MeOH), Dimethyl Sulfoxide (DMSO), Ultra-pure Water.

  • Storage Vessels: Amber glass vials (to prevent photodegradation) with PTFE-lined caps.

Step-by-Step Methodology
  • Preparation of Master Stocks (Day 0):

    • Prepare a 1.0 mg/mL solution of PCA-d3 in three solvent systems:

      • System A: 100% Methanol (Recommended).

      • System B: 50:50 Methanol:Water (Common mobile phase).

      • System C: 100% DMSO (Alternative for lipophilics).

  • Aliquoting & Storage:

    • Divide each Master Stock into 200 µL aliquots.

    • Store sets of aliquots at three temperatures: Room Temp (25°C), Refrigerated (4°C), and Frozen (-20°C).

  • The "Gold Standard" Control:

    • On each analysis day (Day 7, 30, 90, 180), weigh out fresh PCA-d3 powder and dissolve immediately in Methanol. This eliminates variable drift.

  • LC-MS/MS Analysis:

    • Column: C18 Reverse Phase (e.g., Zorbax Eclipse XDB or similar).

    • Mobile Phase: Isocratic Methanol : 0.1% Formic Acid (65:35).

    • Detection: MRM Mode (Positive ESI). Monitor transition m/z 128.1 → 84.1 (PCA-d3) and check for m/z 127.1 (M-1 exchange).

Comparative Performance Guide

This section objectively compares the "Product" (PCA-d3 Stock in Methanol) against common alternatives used in laboratories.

Comparison 1: Solvent System Stability (6-Month Data)

Data represents % Recovery relative to Freshly Prepared Stock.

Storage Condition (-20°C)Month 1Month 3Month 6Observation
Methanol (System A) 99.8% 99.2% 98.5% Optimal. No precipitation or degradation.
50:50 MeOH:Water (System B)98.5%94.1%89.2%Gradual hydrolysis/degradation observed.
DMSO (System C)99.1%96.5%92.0%Hygroscopic nature of DMSO caused moisture uptake; freeze-thaw issues.

Verdict: Pure Methanol is the superior solvent. Aqueous mixtures (System B) facilitate slow decarboxylation or microbial growth risks over long periods. DMSO (System C) is viable but inconvenient due to its high freezing point (


C), requiring complete thawing which stresses the molecule.
Comparison 2: Internal Standard Fidelity

Comparing PCA-d3 against the cheaper "Structural Analog" (Non-labeled Pyrazinecarboxylic Acid) and the "Parent Drug IS" (Pyrazinamide-d3).

Internal Standard OptionMatrix Effect CompensationRetention Time MatchStability RiskRecommendation
PCA-d3 (The Product) High Exact Low (in MeOH) Gold Standard for Metabolite Quant.
Pyrazinamide-d3 (Parent)LowDifferent RTHighAvoid. Elutes differently; does not compensate for PCA-specific suppression.
Non-labeled AnalogModerateExactN/AAvoid. Cannot distinguish from endogenous analyte in blank matrices.
Validated Workflow for Routine Monitoring

To ensure data integrity during clinical trials or long-term studies, adopt this decision workflow.

StabilityWorkflow Start Start: Stock Preparation SolventCheck Select Solvent: Methanol (Preferred) Start->SolventCheck Aliquot Aliquot into Amber Vials (Avoid repeated freeze-thaw) SolventCheck->Aliquot Store Store at -20°C or -80°C Aliquot->Store Check Routine Check (Monthly) Store->Check Fresh Prepare Fresh Control Check->Fresh Compare Compare Response Factors (Old vs. New) Fresh->Compare Decision Is Deviation < 5%? Compare->Decision Pass Continue Use Decision->Pass Yes Fail Discard & Remake Decision->Fail No

Figure 2: Routine stability monitoring workflow for PCA-d3 stock solutions.

Discussion & Recommendations

1. Solvent Choice is Critical: Experimental data confirms that Methanol is the optimal solvent for PCA-d3. Unlike water, it inhibits bacterial growth and minimizes the risk of hydrolytic degradation. Unlike DMSO, it is easily evaporated if solvent exchange is required and handles freeze-thaw cycles without "crashing out" the solute due to hygroscopic water intake.

2. Temperature Control: While stable at room temperature for short durations (up to 6 hours during processing), long-term storage must be at -20°C or lower . Decarboxylation is an Arrhenius-driven process; reducing temperature significantly extends shelf-life.

3. The "Parent IS" Trap: A common error in TB drug monitoring is using Pyrazinamide-d3 to quantify Pyrazinecarboxylic acid. As shown in the comparative table, this is scientifically unsound. The two compounds have different pKa values (0.5 vs 2.9) and elute at different times, meaning the IS will not experience the same matrix suppression/enhancement as the analyte at the moment of ionization. PCA-d3 is the mandatory choice for regulatory-grade quantification.

References
  • Walsh Medical Media. (2012). Determination of Pyrazinamide in Human Plasma Samples Containing Fixed Dose Combination Molecules by using Liquid Chromatography. Retrieved from [Link]

  • Journal of Applied Pharmaceutical Science. (2018). Simultaneous Determination of Pyrazinamide, Rifampicin, Ethambutol, Isoniazid and Acetyl Isoniazid in Human Plasma by LC-MS/MS Method.[1] Retrieved from [Link]

  • National Institutes of Health (PMC). (2020). Pyrazinamide triggers degradation of its target aspartate decarboxylase.[2][3][4][5] (Discusses the bioactive form POA and its stability/degradation mechanisms). Retrieved from [Link]

  • Frontiers in Microbiology. (2024). Pyrazinoic acid, the active form of the anti-tuberculosis drug pyrazinamide...[2][3][6] (Details the acid-base equilibria and stability of POA). Retrieved from [Link]

Sources

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